1-(2-Bromoethoxy)-3-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWDWKIMDVQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215433 | |
| Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6512-13-6 | |
| Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethoxy)-3-methylbenzene, a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[1] This document outlines the primary synthetic pathway, detailed experimental protocols, and key characterization data.
Synthesis Pathway: Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable and robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 3-methylphenol (m-cresol), the m-cresolate, acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The reaction proceeds via an SN2 mechanism, leading to the formation of the desired ether and a sodium bromide salt as a byproduct.
The use of an excess of 1,2-dibromoethane is crucial to favor the formation of the mono-alkylation product and minimize the formation of the bis-ether byproduct, 1,2-bis(3-methylphenoxy)ethane. The choice of a suitable base and an aprotic polar solvent is also critical for the efficient formation of the phenoxide and to facilitate the SN2 reaction.
Experimental Protocols
The following experimental protocol is adapted from established procedures for the Williamson ether synthesis of similar phenolic compounds.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Methylphenol (m-Cresol) | 108.14 | 1.034 | ≥99% |
| 1,2-Dibromoethane | 187.86 | 2.18 | ≥98% |
| Sodium Hydroxide (NaOH) | 40.00 | - | ≥97% (pellets) |
| Acetone | 58.08 | 0.791 | ACS grade |
| Diethyl ether | 74.12 | 0.713 | Anhydrous |
| Anhydrous Magnesium Sulfate | 120.37 | - | Granular |
Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-methylphenol (10.81 g, 0.1 mol) and acetone (100 mL).
-
Formation of the Phenoxide: While stirring, add finely powdered sodium hydroxide (4.40 g, 0.11 mol) to the solution at room temperature. Stir the resulting suspension for 30 minutes.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (56.36 g, 0.3 mol, 3 equivalents) dropwise to the reaction mixture over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-methylphenol, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value |
| Reactants | |
| 3-Methylphenol | 0.1 mol (10.81 g) |
| 1,2-Dibromoethane | 0.3 mol (56.36 g) |
| Sodium Hydroxide | 0.11 mol (4.40 g) |
| Product | |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Theoretical Yield | 21.51 g |
| Estimated Actual Yield | 60-75% |
| Estimated Mass of Product | 12.9 - 16.1 g |
Characterization Data
| Property | Value |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | Not reported |
| Density | Not reported |
| ¹H NMR (CDCl₃, predicted) | δ 7.18 (t, 1H, Ar-H), 6.75-6.85 (m, 3H, Ar-H), 4.28 (t, 2H, -OCH₂-), 3.65 (t, 2H, -CH₂Br), 2.34 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ 158.5 (C-O), 139.5 (Ar-C), 129.2 (Ar-CH), 121.5 (Ar-CH), 116.0 (Ar-CH), 112.0 (Ar-CH), 68.0 (-OCH₂-), 30.0 (-CH₂Br), 21.5 (-CH₃) |
Disclaimer: The NMR data presented above are predicted values and should be used as a reference. Experimental verification is recommended for definitive structural confirmation.
References
An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methylbenzene (CAS: 6512-13-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-3-methylbenzene, a key building block in the synthesis of targeted protein degraders. This document details its chemical and physical properties, provides a robust synthesis protocol, and includes characteristic spectral data for identification and quality control. Furthermore, it explores the compound's application in the rapidly evolving field of drug discovery, specifically in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental workflows and a representative signaling pathway are presented to illustrate its practical use in a research and development setting.
Introduction
This compound, with the CAS number 6512-13-6, is an aromatic ether derivative. Its chemical structure, featuring a bromoethoxy group attached to a toluene moiety, makes it a valuable bifunctional linker precursor. The presence of the reactive bromo group allows for facile covalent attachment to a ligand for a target protein of interest (POI), while the 3-methylphenoxy group can be incorporated into the linker component of a PROTAC. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This technology offers a novel therapeutic modality for targeting proteins that have been traditionally considered "undruggable."[]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 6512-13-6 | |
| Molecular Formula | C₉H₁₁BrO | [5] |
| Molecular Weight | 215.09 g/mol | [5] |
| Appearance | Likely a liquid or low-melting solid | |
| Boiling Point | Not explicitly found, but expected to be elevated due to its molecular weight. | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | |
| SMILES | CC1=CC(=CC=C1)OCCBr | [5] |
| InChI | InChI=1S/C9H11BrO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 | [5] |
Synthesis
The primary method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of m-cresol (3-methylphenol) reacts with 1,2-dibromoethane.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
m-Cresol
-
Sodium hydroxide (NaOH)
-
1,2-Dibromoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol (1.0 equivalent) in anhydrous DMF. Add sodium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium cresoxide.
-
Alkylation: To the resulting solution, add 1,2-dibromoethane (3.0 equivalents) dropwise. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Spectral Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Ar-H): Multiplets in the range of δ 6.7-7.2 ppm (4H). The substitution pattern on the benzene ring will lead to a complex splitting pattern.
-
-OCH₂-: A triplet at approximately δ 4.2 ppm (2H, J ≈ 6 Hz).
-
-CH₂Br: A triplet at approximately δ 3.6 ppm (2H, J ≈ 6 Hz).
-
-CH₃: A singlet at approximately δ 2.3 ppm (3H).
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (Ar-C): Peaks in the range of δ 110-160 ppm. The carbon attached to the oxygen will be the most downfield (around 158 ppm), and the other aromatic carbons will appear in the typical aromatic region.
-
-OCH₂-: A peak around δ 68 ppm.
-
-CH₂Br: A peak around δ 30 ppm.
-
-CH₃: A peak around δ 21 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C-H stretching (aromatic): ~3030 cm⁻¹
-
C-H stretching (aliphatic): ~2920, 2870 cm⁻¹
-
C=C stretching (aromatic): ~1600, 1585, 1490 cm⁻¹
-
C-O-C stretching (ether): ~1250, 1040 cm⁻¹
-
C-Br stretching: ~690 cm⁻¹
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected peaks at m/z 214 and 216 in a roughly 1:1 ratio, characteristic of the presence of a single bromine atom.
-
Fragmentation: Common fragmentation patterns would involve the loss of the bromoethyl group or cleavage of the ether linkage.
Application in Drug Development: A PROTAC Linker Building Block
This compound is a valuable building block for the synthesis of PROTACs. The bromoethoxy moiety serves as a reactive handle for covalent attachment to a ligand that binds to the target protein. The 3-methylphenoxy group becomes part of the linker that connects the target protein ligand to the E3 ligase ligand. The nature and length of the linker are critical for the efficacy of a PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][11]
Experimental Workflow: Synthesis of a BET-Targeting PROTAC
This workflow describes the synthesis of a hypothetical PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, utilizing this compound as a key building block. The workflow involves the conjugation of a known BET inhibitor (e.g., a derivative of JQ1) with an E3 ligase ligand (e.g., a derivative of thalidomide).
Protocol:
-
Synthesis of JQ1-Linker Intermediate: React an amine-functionalized derivative of the BET inhibitor JQ1 with this compound via nucleophilic substitution. The amine group of the JQ1 derivative displaces the bromide, forming a secondary amine linkage.
-
Synthesis of the Final PROTAC: The terminal hydroxyl group of the linker in the JQ1-linker intermediate is then activated (e.g., converted to a carboxylic acid and then to an acid chloride) and coupled with an amine-functionalized E3 ligase ligand, such as a derivative of thalidomide, through an amide bond formation.
-
Purification and Characterization: The final PROTAC molecule is purified using high-performance liquid chromatography (HPLC) and its structure is confirmed by NMR and mass spectrometry.
Signaling Pathway: PROTAC-Mediated Degradation of BET Proteins
The synthesized PROTAC, once introduced into cells, will engage both the BET protein (the target) and an E3 ubiquitin ligase (e.g., Cereblon), bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in modern drug discovery, particularly in the synthesis of PROTACs for targeted protein degradation. Its straightforward synthesis via the Williamson ether synthesis and its bifunctional nature allow for its incorporation as a linker component in these novel therapeutic agents. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and drug development endeavors. Further research into PROTACs incorporating this specific linker will likely yield novel degraders with unique pharmacological profiles.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 1-(2-Bromoethoxy)-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-bromoethoxy)-3-methylbenzene. The document outlines the key molecular identifiers, predicted physicochemical properties, and a detailed breakdown of the expected spectroscopic characteristics. Standard experimental protocols for the synthesis and characterization of this compound are also presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development by providing a thorough understanding of the structural features and analytical validation of this versatile chemical intermediate.
Introduction
This compound is an aromatic ether derivative that holds potential as a building block in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. Its structure, comprising a meta-substituted toluene core linked to a bromoethoxy side chain, offers multiple reactive sites for further chemical modification. Accurate structural elucidation is paramount for ensuring the identity and purity of this compound in any downstream application. This guide details the methodologies and expected outcomes for the comprehensive characterization of this compound using modern analytical techniques.
Molecular Structure and Properties
The fundamental structure of this compound is confirmed by its molecular formula, C9H11BrO, and its IUPAC name.[1] Key identifiers and predicted physicochemical properties are summarized in the tables below.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H11BrO |
| Molecular Weight | 215.09 g/mol |
| CAS Number | 6512-13-6 |
| InChI Key | QWTWDWKIMDVQDF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCBr |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| XlogP | 3.4 |
| Topological Polar Surface Area | 9.2 Ų |
| Molar Refractivity | 50.39 cm³ |
| Boiling Point | 258.5 ± 15.0 °C |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-methylphenol (m-cresol) to form a phenoxide, which then acts as a nucleophile to attack 1,2-dibromoethane.
Materials:
-
3-methylphenol (m-cresol)
-
1,2-dibromoethane
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 3-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium or potassium salt of 3-methylphenoxide.
-
Add 1,2-dibromoethane (a significant excess, e.g., 3-5 eq, is often used to minimize the formation of the bis-aryloxyethane byproduct) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.18 | t, J = 7.8 Hz | 1H | Ar-H (C5-H) |
| ~6.80-6.70 | m | 3H | Ar-H (C2-H, C4-H, C6-H) |
| ~4.29 | t, J = 6.4 Hz | 2H | -O-CH₂- |
| ~3.65 | t, J = 6.4 Hz | 2H | -CH₂-Br |
| ~2.34 | s | 3H | -CH₃ |
The aromatic region will display signals characteristic of a 1,3-disubstituted benzene ring. The ethoxy protons will appear as two triplets due to coupling with each other. The methyl protons will be a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.8 | Ar-C (C1) |
| ~139.5 | Ar-C (C3) |
| ~129.3 | Ar-C (C5) |
| ~121.5 | Ar-C (C6) |
| ~115.8 | Ar-C (C2) |
| ~112.5 | Ar-C (C4) |
| ~68.5 | -O-CH₂- |
| ~29.5 | -CH₂-Br |
| ~21.4 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~3050-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~1600, ~1480 | Aromatic C=C Stretch |
| ~1250-1200 | Aryl-O Stretch |
| ~1100 | C-O Stretch |
| ~690 | C-Br Stretch |
| ~850-750 | Aromatic C-H Bending (meta-disubstitution) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Fragment |
| 214/216 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |
| 135 | [M - CH₂Br]⁺ |
| 107 | [M - OCH₂CH₂Br]⁺ or [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The following diagram illustrates the logical relationship for the structural elucidation of this compound based on the interpretation of spectroscopic data.
Caption: Spectroscopic Data Interpretation Workflow.
Conclusion
The structure of this compound can be unequivocally determined through a combination of synthetic methodology and spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provide a detailed and consistent picture of the molecule's architecture. This technical guide serves as a foundational document for the synthesis, purification, and characterization of this compound, ensuring its quality and suitability for further applications in research and development.
References
An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methylbenzene
This guide provides a comprehensive overview of the chemical compound 1-(2-Bromoethoxy)-3-methylbenzene, including its nomenclature, physicochemical properties, a proposed synthesis protocol, and a visual representation of the synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Nomenclature
The unambiguous identification of a chemical compound is crucial for scientific communication. The standard nomenclature for the compound of interest is provided by the International Union of Pure and Applied Chemistry (IUPAC).
Currently, there are no widely recognized common names or synonyms for this specific compound in the referenced literature.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6512-13-6 | [2] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | |
| InChI Key | QWTWDWKIMDVQDF-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=CC=C1)OCCBr | [1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |
| LogP (octanol-water partition coefficient) | 3.1 | [1] |
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and efficient method is the Williamson ether synthesis. This well-established reaction involves the reaction of a phenoxide with a primary alkyl halide. In this case, m-cresol is reacted with an excess of 1,2-dibromoethane in the presence of a base.
Reaction:
m-Cresol + 1,2-Dibromoethane → this compound
Materials:
-
m-Cresol
-
1,2-Dibromoethane
-
Sodium hydroxide (or another suitable base like potassium carbonate)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Experimental Procedure:
-
Deprotonation of m-Cresol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in the chosen anhydrous solvent.
-
Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution to form the sodium m-cresolate salt. The reaction is typically stirred at room temperature until the deprotonation is complete.
-
Addition of Alkyl Halide: To the solution of the phenoxide, add a significant excess of 1,2-dibromoethane. Using an excess of the dihalide is crucial to minimize the formation of the bis-aryloxyethane byproduct.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent suitable for extraction, such as diethyl ether, and wash it with deionized water to remove any remaining base and salts.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
The following diagram, generated using the DOT language, illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis workflow for this compound.
References
Spectroscopic Analysis of 1-(2-Bromoethoxy)-3-methylbenzene: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the spectroscopic characteristics of 1-(2-Bromoethoxy)-3-methylbenzene. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to facilitate laboratory analysis. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.
Predicted Spectroscopic Data
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methyl, and bromoethoxy protons. The chemical shifts (δ) are estimated in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (H2, H4, H5, H6) | 6.7 - 7.2 | Multiplet (m) | 4H |
| Methylene (-OCH₂-) | ~ 4.2 | Triplet (t) | 2H |
| Methylene (-CH₂Br) | ~ 3.6 | Triplet (t) | 2H |
| Methyl (-CH₃) | ~ 2.3 | Singlet (s) | 3H |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | ~ 158 |
| Aromatic C-CH₃ | ~ 140 |
| Aromatic C-H | 110 - 130 |
| Methylene (-OCH₂) | ~ 68 |
| Methylene (-CH₂Br) | ~ 30 |
| Methyl (-CH₃) | ~ 21 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H | 3000 - 2850 | Stretch |
| Aromatic C=C | 1600 - 1475 | Stretch |
| Aromatic Ether (C-O) | 1300 - 1200 | Asymmetric Stretch |
| Aliphatic Ether (C-O) | 1150 - 1070 | Stretch |
| Alkyl Halide (C-Br) | 690 - 515 | Stretch[1][2] |
Predicted Mass Spectrometry (MS) Data
In electron ionization mass spectrometry (EI-MS), the molecule is expected to produce a molecular ion and several characteristic fragment ions. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.
| m/z Value | Ion Identity | Notes |
| 214/216 | [C₉H₁₁BrO]⁺ | Molecular ion peak (M+/M+2) |
| 185/187 | [M - C₂H₄]⁺ | Loss of ethene |
| 135 | [M - CH₂Br]⁺ | Alpha cleavage |
| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[3] Ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[3]
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[3]
-
Shim the magnetic field to optimize its homogeneity.[3]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a higher number of scans will be necessary due to its lower natural abundance.
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6][7]
-
Assembly: Place a second salt plate on top of the first, creating a thin liquid film between them.[5][6]
-
Data Acquisition:
-
Place the assembled plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone) and store them in a desiccator.[6]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.[8]
-
Ionization (Electron Ionization - EI):
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[8]
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the ion abundance.[8]
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to elucidate the molecular structure.
Workflow Visualization
The logical flow of spectroscopic analysis for chemical characterization is depicted below.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. scribd.com [scribd.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. homework.study.com [homework.study.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Technical Guide: Solubility of 1-(2-Bromoethoxy)-3-methylbenzene in Common Organic Solvents
Introduction
1-(2-Bromoethoxy)-3-methylbenzene is an aromatic ether with the chemical formula C₉H₁₁BrO[1]. As a functionalized organic molecule, it serves as a potential building block in organic synthesis, including the development of novel pharmaceutical compounds. A thorough understanding of its solubility profile in various organic solvents is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation studies.
This technical guide provides a detailed overview of the predicted solubility of this compound, a comprehensive experimental protocol for its quantitative determination, and a logical workflow for solubility testing. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a predictive assessment based on chemical principles and provides a robust methodology for empirical determination.
Predicted Solubility Profile
The principle of "like dissolves like" is the primary determinant for predicting solubility. This compound possesses both polar (ether and bromo functional groups) and non-polar (methylbenzene aromatic ring) characteristics. This amphiphilic nature suggests it will be sparingly soluble in highly polar solvents like water but will exhibit good solubility in a range of common organic solvents.
Based on its structure and the known solubility of similar compounds like bromobenzene and toluene, a qualitative solubility profile can be predicted[2][3][4]. Bromobenzene, for instance, is soluble in ethanol, diethyl ether, and acetone[2]. Toluene is insoluble in water but miscible with many organic solvents[3][4]. Therefore, this compound is expected to be soluble in most common organic solvents and insoluble in water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | IUPAC Name | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Hexane | Non-polar alkane | Soluble | The non-polar aromatic ring will interact favorably with the non-polar solvent. |
| Toluene | Methylbenzene | Non-polar aromatic | Very Soluble | The molecule shares a structural component (methylbenzene) with the solvent. |
| Dichloromethane (DCM) | Dichloromethane | Polar aprotic | Very Soluble | DCM is a versatile solvent for a wide range of organic compounds. |
| Diethyl Ether | Ethoxyethane | Polar aprotic | Very Soluble | The ether functional group is compatible with the solvent's polarity. |
| Ethyl Acetate | Ethyl ethanoate | Polar aprotic | Soluble | Good general-purpose solvent for moderately polar compounds. |
| Acetone | Propan-2-one | Polar aprotic | Soluble | The ketone group provides polarity that can solvate the ether and bromo groups. |
| Ethanol | Ethanol | Polar protic | Soluble | The alkyl chain of ethanol can interact with the non-polar part of the solute. |
| Methanol | Methanol | Polar protic | Moderately Soluble | Higher polarity compared to ethanol may slightly reduce solubility. |
| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Polar aprotic | Soluble | A powerful solvent capable of dissolving a wide range of organic molecules. |
| Water | Water | Polar protic | Insoluble | The large non-polar hydrocarbon portion of the molecule dominates, leading to hydrophobicity[2]. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines the "Shake-Flask Method," a reliable technique for determining the solubility of a compound in various solvents[5].
Materials and Equipment
-
This compound (solid or liquid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or test tubes with screw caps[6]
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis).
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached[5].
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
For colloidal suspensions, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes to achieve clear separation of the liquid and solid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a volumetric flask to remove any remaining microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Logical and Experimental Workflows
For a simple organic molecule like this compound, a "signaling pathway" is not applicable as this concept relates to biochemical and cellular processes. Instead, a logical workflow for solubility testing provides a more relevant and practical visualization for researchers.
Diagram: Experimental Workflow for Solubility Determination
The following diagram illustrates the decision-making process and experimental steps for determining the solubility of an organic compound.
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Conclusion
References
In-Depth Technical Guide on the Thermal Stability and Decomposition of 1-(2-Bromoethoxy)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)-3-methylbenzene is a substituted aromatic ether with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, storage, and application in various processes, particularly those involving elevated temperatures. This technical guide provides an in-depth analysis of the predicted thermal properties of this compound, outlines standard experimental protocols for its characterization, and proposes a potential thermal degradation pathway.
Predicted Thermal Stability and Decomposition Profile
The thermal stability of this compound is dictated by the bond energies within the molecule. The C-Br bond is generally the most labile and, therefore, the most likely site for initial thermal cleavage. The ether linkage (C-O) and the bonds within the aromatic ring are significantly more stable.
Based on analogous bromoalkanes and aryl ethers, the decomposition of this compound is anticipated to commence at temperatures exceeding 200°C, with significant degradation occurring at higher temperatures. The primary decomposition products are expected to result from the homolytic cleavage of the carbon-bromine bond, followed by subsequent reactions of the resulting radicals.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would be expected to show a single-step or multi-step decomposition process. The onset temperature of decomposition provides an indication of the material's thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the boiling point, melting point (if applicable), and to detect exothermic or endothermic decomposition events. For a liquid sample like this compound, the primary thermal event observed before decomposition would be its boiling point. Any exothermic peaks at higher temperatures would indicate a decomposition reaction.
Quantitative Data Summary
The following tables summarize the hypothesized quantitative data for the thermal analysis of this compound. This data is based on typical values for similar organic compounds and should be experimentally verified.
Table 1: Hypothesized Thermogravimetric Analysis (TGA) Data
| Parameter | Predicted Value |
| Onset Decomposition Temperature (Tonset) | 220 - 250 °C |
| Temperature of 5% Mass Loss (T5%) | 235 - 265 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | 280 - 320 °C |
| Residual Mass at 500 °C | < 5% |
Table 2: Hypothesized Differential Scanning Calorimetry (DSC) Data
| Parameter | Predicted Value |
| Boiling Point (Endotherm) | ~240 - 260 °C (at atmospheric pressure) |
| Decomposition (Exotherm Onset) | > 250 °C |
| Enthalpy of Decomposition (ΔHd) | Highly exothermic |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to determine the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Place a 5-10 mg sample of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the boiling point and to characterize the thermodynamics of any decomposition events of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of this compound into a volatile sample pan (hermetically sealed aluminum pan).
-
Seal the pan to prevent evaporation of the sample during the experiment.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min under a nitrogen purge (20-50 mL/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic events (such as boiling) and exothermic events (indicative of decomposition). Determine the onset temperatures and enthalpy changes for these events.
Visualizations
Hypothesized Thermal Decomposition Pathway
The following diagram illustrates a plausible thermal decomposition pathway for this compound. The primary initiation step is the homolytic cleavage of the weakest bond, the C-Br bond, to form a primary alkyl radical and a bromine radical. These reactive species can then undergo a variety of subsequent reactions.
An In-depth Technical Guide to the Hazards and Safety Precautions for 1-(2-Bromoethoxy)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 1-(2-Bromoethoxy)-3-methylbenzene (CAS No. 6512-13-6). Due to the limited availability of specific toxicological and ecological data for this compound, information from structurally similar chemicals has been included to provide a more complete risk assessment. All personnel handling this substance must be thoroughly trained in its potential hazards and the necessary safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion, and its potential to cause skin, eye, and respiratory irritation.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictograms:
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
-
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Data for some properties have been estimated based on structurally related compounds.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Not explicitly stated, likely a liquid |
| Boiling Point | 95 °C at 3 mmHg (estimated) |
| Flash Point | 107 °C (estimated, closed cup) |
| Density | Not available |
| Solubility | Not available |
Toxicological Information
Acute Toxicity:
-
Oral: Harmful if swallowed. While a specific LD50 value is not available, this classification suggests that ingestion of small quantities may cause adverse health effects.
-
Dermal: Not classified. However, skin irritation is a known hazard.
-
Inhalation: Not classified. However, it may cause respiratory irritation.
Local Effects:
-
Skin Irritation: Causes skin irritation, which may include redness, itching, and pain upon contact.
-
Eye Irritation: Causes serious eye irritation, potentially leading to redness, tearing, and pain.
-
Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.
Chronic Toxicity:
No data is available on the long-term health effects of exposure to this compound.
Experimental Protocols and Safe Handling
Strict adherence to safety protocols is mandatory when working with this compound. The following is a representative experimental workflow for a typical laboratory-scale reaction.
General Laboratory Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Detailed Experimental Protocol: A Representative Alkylation Reaction
This protocol outlines a general procedure for using this compound as an alkylating agent. Note: This is a representative protocol and must be adapted to the specific requirements of the intended reaction, including a thorough risk assessment.
Materials and Equipment:
-
This compound
-
Substrate for alkylation
-
Anhydrous solvent (e.g., acetone, DMF)
-
Base (e.g., potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Appropriate personal protective equipment (see Section 5)
Procedure:
-
Preparation:
-
Ensure the fume hood is clean, uncluttered, and functioning correctly.
-
Assemble and dry all glassware.
-
Have quenching solutions and waste containers readily available.
-
-
Reaction Setup:
-
In the fume hood, charge a round-bottom flask with the substrate and a magnetic stir bar.
-
Add the anhydrous solvent and the base.
-
Flush the flask with an inert gas.
-
Using a syringe, carefully add this compound to the reaction mixture dropwise at the desired temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a suitable quenching agent.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustible liquid. In a fire, it may decompose to produce toxic and corrosive fumes, including hydrogen bromide.
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE.
-
Environmental Precautions: Prevent the material from entering drains and waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Ecological Information
No specific data on the environmental fate and ecotoxicity of this compound are available. Due to its chemical structure, it should be handled in a manner that prevents its release into the environment.
This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a thorough understanding of the chemical's properties and a comprehensive risk assessment for any specific application. Always consult the Safety Data Sheet (SDS) before use.
Technical Guide: 1-(2-Bromoethoxy)-3-methylbenzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)-3-methylbenzene is a bifunctional aromatic compound of interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a reactive bromoethoxy group and a substituted phenyl ring, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and potential applications, with a focus on its role as a component in constructing linkers for targeted protein degraders.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6512-13-6 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=CC(=CC=C1)OCCBr | [1][2] |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | [2] |
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | ¹³C NMR |
| Predicted Shift (ppm) | Assignment |
| 7.18 (t, J=7.8 Hz, 1H) | Ar-H |
| 6.75 (d, J=7.5 Hz, 1H) | Ar-H |
| 6.72 (s, 1H) | Ar-H |
| 6.68 (d, J=8.1 Hz, 1H) | Ar-H |
| 4.29 (t, J=6.3 Hz, 2H) | -OCH₂- |
| 3.65 (t, J=6.3 Hz, 2H) | -CH₂Br |
| 2.33 (s, 3H) | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3050-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600, 1490 | Aromatic C=C stretch |
| 1250-1200 | Aryl ether C-O stretch |
| 690-515 | C-Br stretch |
Commercial Availability
This compound is available from various chemical suppliers, typically for research and development purposes. It is important to procure a certificate of analysis to verify purity.
Table 4: Commercial Suppliers
| Supplier | Purity/Notes |
| BLDpharm | Purity specifications available upon request.[1] |
| Crescent Chemical Company | Available as "this compound-PH".[3] |
| Santa Cruz Biotechnology | Available for research use.[4] |
| BOC Sciences | Available for research use. |
Note: Availability and purity may vary. Always consult the supplier's documentation.
Synthesis and Experimental Protocols
The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (m-cresol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (1,2-dibromoethane).[5]
Generalized Williamson Ether Synthesis Protocol
This protocol is a generalized procedure based on standard Williamson ether synthesis reactions.[6][7]
Materials:
-
m-Cresol
-
1,2-Dibromoethane (excess)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add m-cresol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetone or DMF to the flask to dissolve/suspend the reagents. Add 1,2-dibromoethane (3.0-5.0 eq) to the mixture. Using a large excess of the dibromoalkane favors the desired mono-alkylation product over the diaryl ether byproduct.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate this compound.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery: PROTAC Linker Synthesis
This compound is a valuable building block for constructing linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[8]
A PROTAC molecule consists of three parts:
-
A ligand that binds to the POI.
-
A ligand that binds to an E3 ligase (e.g., Cereblon or VHL).
-
A linker that connects the two ligands.
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and for the overall drug-like properties of the molecule.[9]
This compound provides a common phenyl ether motif that can be incorporated into linkers. The bromoethyl group allows for facile attachment to a nucleophile (e.g., an amine or thiol) on one of the ligands, while the phenyl ring can be further functionalized if needed.
Hypothetical Workflow for PROTAC Synthesis
The following diagram illustrates a conceptual workflow for using this compound to synthesize a PROTAC. This process involves coupling the linker building block to the POI ligand and the E3 ligase ligand sequentially.
Conclusion
This compound serves as a practical and versatile building block for medicinal chemists. Its straightforward synthesis via the Williamson ether reaction and its utility in constructing linkers for advanced therapeutic modalities like PROTACs make it a compound of significant interest. This guide provides the foundational technical information required for researchers to source, synthesize, and strategically employ this molecule in drug discovery programs.
References
- 1. 6512-13-6|this compound|BLD Pharm [bldpharm.com]
- 2. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]
- 3. crescentchemical.com [crescentchemical.com]
- 4. scbt.com [scbt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
Methodological & Application
Application Note: Williamson Ether Synthesis of 1-(2-Bromoethoxy)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of 1-(2-Bromoethoxy)-3-methylbenzene, a potentially valuable intermediate in the synthesis of more complex molecules in drug discovery and development. The synthesis involves the reaction of 3-methylphenol with an excess of 1,2-dibromoethane in the presence of a suitable base.
Reaction Scheme
Experimental Protocol
Materials:
-
3-methylphenol (m-cresol)
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-methylphenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq.).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is a typical expectation for this type of reaction, and the spectroscopic data are predicted values based on the analysis of its chemical structure and comparison with known isomers, as direct experimental data was not found in the available literature.
| Parameter | Value |
| Reactants | |
| 3-methylphenol | 1.0 eq. |
| 1,2-dibromoethane | 3.0 eq. |
| Potassium Carbonate | 3.0 eq. |
| Reaction Conditions | |
| Solvent | Acetone |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Expected Yield | |
| Yield | 50-70% (Estimated) |
| Characterization Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| Aromatic Protons (m) | 7.20-6.70 (4H) |
| -OCH₂- (t) | 4.30 (2H) |
| -CH₂Br (t) | 3.65 (2H) |
| -CH₃ (s) | 2.35 (3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |
| Ar-C-O | 158.5 |
| Ar-C-CH₃ | 139.0 |
| Ar-CH | 129.0, 121.5, 117.0, 112.5 |
| -OCH₂- | 68.0 |
| -CH₂Br | 29.0 |
| -CH₃ | 21.5 |
Visualizations
Reaction Mechanism
The Williamson ether synthesis proceeds through an SN2 mechanism. The first step is the deprotonation of the phenol by the base to form a more nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on the primary alkyl halide.
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 1,2-bis(m-tolyloxy)ethane via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of m-cresol with 1,2-dibromoethane is a classic example of the Williamson ether synthesis, a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion derived from m-cresol acts as a nucleophile and attacks the electrophilic carbon of 1,2-dibromoethane, displacing the bromide leaving group.[1][2] The primary product of this reaction is 1,2-bis(m-tolyloxy)ethane, a molecule of interest in various fields of chemical research, including as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
This document provides detailed application notes and a representative experimental protocol for the synthesis of 1,2-bis(m-tolyloxy)ethane. It also includes information on the reaction mechanism, potential side reactions, and purification strategies, along with the physicochemical and spectroscopic data for the target compound.
Reaction Mechanism and Signaling Pathway
The synthesis of 1,2-bis(m-tolyloxy)ethane from m-cresol and 1,2-dibromoethane follows a two-step Williamson ether synthesis pathway. The first step involves the deprotonation of m-cresol using a suitable base to form the nucleophilic m-cresoxide anion. In the second step, a double SN2 reaction occurs where two molecules of the m-cresoxide anion sequentially displace the bromide ions from 1,2-dibromoethane.
References
Application Notes and Protocols for 1-(2-Bromoethoxy)-3-methylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 1-(2-Bromoethoxy)-3-methylbenzene as an alkylating agent in organic synthesis, with a specific focus on its application in the synthesis of pharmacologically relevant compounds. A detailed experimental protocol for a representative N-alkylation reaction is also provided.
Application Notes
This compound is a versatile bifunctional molecule containing both an aryl ether and a primary alkyl bromide. This combination of functional groups makes it a valuable building block for the introduction of the m-tolyloxyethyl moiety into a variety of molecular scaffolds. Its primary application in organic synthesis is as an electrophile in substitution reactions, particularly in the alkylation of nucleophiles such as amines and phenoxides.
Key Applications:
-
N-Alkylation of Amines: The terminal bromo group readily undergoes nucleophilic substitution by primary and secondary amines, including cyclic amines such as piperazine derivatives. This reaction is fundamental in the synthesis of a wide range of compounds, including analogues of pharmaceutically active ingredients. For instance, it is a key reagent in the synthesis of analogues of Naftopidil, an α1-adrenergic receptor antagonist. The ether linkage and the methyl-substituted benzene ring are common structural motifs in drug candidates, influencing their pharmacokinetic and pharmacodynamic properties.
-
Williamson Ether Synthesis: The alkyl bromide can also react with alkoxides or phenoxides to form more complex ether linkages. This application, while less documented for this specific reagent, follows the well-established principles of the Williamson ether synthesis.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 125-127 °C at 10 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, acetonitrile, THF, dichloromethane) |
| InChI Key | QWTWDWKIMDVQDF-UHFFFAOYSA-N |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-methylbenzene
This protocol details the N-alkylation of 1-(2-methoxyphenyl)piperazine with this compound. This reaction is a key step in the synthesis of a Naftopidil analogue.
Reaction Scheme:
Caption: N-alkylation Reaction Scheme.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 215.09 | 1.0 | 215 mg |
| 1-(2-methoxyphenyl)piperazine | 192.26 | 1.1 | 211 mg |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-methoxyphenyl)piperazine (211 mg, 1.1 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous dimethylformamide (DMF, 5 mL) to the flask.
-
Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar) for 15 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add a solution of this compound (215 mg, 1.0 mmol) in DMF (1 mL) to the stirred suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.
-
Expected Results:
| Product | Yield (%) | Physical State | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-methylbenzene | 80-90 | Viscous oil | 7.20 (t, J = 7.8 Hz, 1H), 7.05-6.95 (m, 2H), 6.92-6.85 (m, 2H), 6.80-6.75 (m, 2H), 4.15 (t, J = 5.8 Hz, 2H), 3.88 (s, 3H), 3.15 (br s, 4H), 2.90 (t, J = 5.8 Hz, 2H), 2.75 (br s, 4H), 2.35 (s, 3H) | 158.5, 152.3, 141.2, 139.4, 129.2, 123.0, 121.5, 121.0, 118.3, 114.3, 111.2, 66.8, 57.8, 55.3, 53.5, 50.8, 21.5 |
(Note: Spectral data are predicted and may vary slightly in an actual experiment.)
Workflow and Logic
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Experimental Workflow Diagram.
Application Notes and Protocols: 1-(2-Bromoethoxy)-3-methylbenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-bromoethoxy)-3-methylbenzene as a versatile building block in the synthesis of pharmacologically active molecules. The focus is on its application in the construction of a morpholine scaffold, a privileged structure in medicinal chemistry, exemplified by the synthesis of a novel analogue of Viloxazine.
Introduction: The Role of this compound in Drug Discovery
This compound is a bifunctional organic molecule that serves as a valuable precursor in the synthesis of a variety of complex organic molecules. Its structure, featuring a bromoethoxy group attached to a methyl-substituted benzene ring, allows for the introduction of the m-tolyloxyethyl moiety into a target molecule. This is particularly relevant in the synthesis of compounds targeting the central nervous system, where such lipophilic groups can influence blood-brain barrier penetration and binding to hydrophobic pockets of receptors and transporters.
The primary application of this building block lies in its utility for Williamson ether synthesis, a robust and widely used method for forming ether linkages. The bromoethyl group provides a reactive electrophilic site for nucleophilic substitution by an alkoxide, leading to the formation of a stable ether bond. This reactivity profile makes this compound an ideal starting material for the synthesis of analogues of drugs like Viloxazine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3]
Application: Synthesis of a Viloxazine Analogue
This section details the synthesis of a novel Viloxazine analogue, (R/S)-2-((3-methylphenoxy)methyl)morpholine, utilizing this compound. This synthesis demonstrates a practical application of this building block in the development of new chemical entities with potential therapeutic value.
Synthetic Scheme
The overall synthetic strategy involves a two-step process starting from this compound and ethanolamine. The first step is a nucleophilic substitution to form an intermediate amino alcohol, which then undergoes an intramolecular cyclization to yield the final morpholine product.
Experimental Protocol: Synthesis of (R/S)-2-((3-methylphenoxy)methyl)morpholine
Materials:
-
Ethanolamine
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
Step 1: Synthesis of 2-((2-(3-methylphenoxy)ethyl)amino)ethan-1-ol
-
To a solution of ethanolamine (2.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude intermediate.
Step 2: Intramolecular Cyclization to form (R/S)-2-((3-methylphenoxy)methyl)morpholine
-
The crude intermediate from Step 1 is dissolved in a suitable high-boiling solvent such as dimethylformamide (DMF).
-
A non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq), is added portion-wise at 0°C.
-
The reaction mixture is then heated to 80-100°C to facilitate the intramolecular cyclization.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Workup and Purification:
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
For characterization and stability, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate is collected by filtration and dried.
Data Presentation
The following table summarizes the expected physicochemical properties of the starting material and the final product, along with typical reaction parameters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) | Purity (by HPLC) (%) |
| This compound | C₉H₁₁BrO | 215.09 | Not available | - | >95 |
| (R/S)-2-((3-methylphenoxy)methyl)morpholine | C₁₂H₁₇NO₂ | 207.27 | Not available | 60-75 | >98 |
Pharmacological Context: Mechanism of Action and Signaling Pathway
The synthesized Viloxazine analogue, (R/S)-2-((3-methylphenoxy)methyl)morpholine, is designed to be a selective norepinephrine reuptake inhibitor (NRI). Viloxazine itself is known to block the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2] This enhancement of noradrenergic neurotransmission is believed to be the primary mechanism for its therapeutic effects in ADHD, improving focus, attention, and impulse control.[1]
Signaling Pathway of Norepinephrine Reuptake Inhibition
The following diagram illustrates the signaling pathway affected by the inhibition of the norepinephrine transporter.
Caption: Signaling pathway of norepinephrine reuptake inhibition.
Experimental and Synthetic Workflow
The following diagrams provide a visual representation of the experimental workflow for the synthesis and the logical relationship of the Williamson ether synthesis.
Experimental Workflow for the Synthesis of the Viloxazine Analogue
Caption: Experimental workflow for the synthesis of the Viloxazine analogue.
Logical Relationship in Williamson Ether Synthesis
The core of the initial synthetic step is the Williamson ether synthesis, a classic Sₙ2 reaction.
Caption: Logical relationship of the Williamson ether synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmacologically relevant molecules, particularly those containing a morpholine scaffold. The provided protocol for the synthesis of a Viloxazine analogue highlights a practical application and serves as a template for the development of other novel compounds. The straightforward reactivity of this building block in Williamson ether synthesis, coupled with the importance of the resulting structures in medicinal chemistry, underscores its significance for researchers and professionals in drug discovery and development.
References
Anwendungsbeispiele und Protokolle: Derivatisierung von 1-(2-Bromethoxy)-3-methylbenzol für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: 1-(2-Bromethoxy)-3-methylbenzol ist ein vielseitiges chemisches Zwischenprodukt, das als Ausgangsmaterial für die Synthese einer Vielzahl von potenziell biologisch aktiven Molekülen dient. Seine Struktur, die einen Phenylring, eine Etherbindung und ein reaktives Bromatom umfasst, macht es zu einem idealen Baustein für die Wirkstoffforschung. Durch die Derivatisierung der Bromethoxy-Gruppe, typischerweise durch nukleophile Substitution mit verschiedenen Aminen, können Bibliotheken von Verbindungen für das Screening in biologischen Assays erstellt werden. Diese Anwendungsbeispiele beschreiben die Synthese, Reinigung und biologische Evaluierung von Derivaten des 1-(2-Bromethoxy)-3-methylbenzols als potenzielle Modulatoren von G-Protein-gekoppelten Rezeptoren (GPCRs), insbesondere adrenergen Rezeptoren.
Synthese von Derivaten
Die primäre Methode zur Derivatisierung von 1-(2-Bromethoxy)-3-methylbenzol ist die Umsetzung mit primären oder sekundären Aminen zur Bildung von Phenoxyethylamin-Strukturen. Diese Struktureinheit ist in vielen pharmakologisch aktiven Verbindungen, einschließlich Beta-Blockern, zu finden.
Allgemeines Syntheseschema
Abbildung 1: Allgemeines Reaktionsschema zur Derivatisierung.
Experimentelle Protokolle
Protokoll 1: Synthese von N-Isopropyl-2-(3-methylphenoxy)ethan-1-amin
Dieses Protokoll beschreibt die Synthese eines repräsentativen Derivats durch die Reaktion von 1-(2-Bromethoxy)-3-methylbenzol mit Isopropylamin.
Materialien:
-
1-(2-Bromethoxy)-3-methylbenzol
-
Isopropylamin
-
Kaliumcarbonat (K₂CO₃), wasserfrei
-
Acetonitril (ACN), wasserfrei
-
Dichlormethan (DCM)
-
Wasser (destilliert)
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Rotationsverdampfer
-
Magnetrührer mit Heizplatte
-
Rundkolben und Rückflusskühler
-
Scheidetrichter
Durchführung:
-
In einem 100-mL-Rundkolben werden 1,0 g 1-(2-Bromethoxy)-3-methylbenzol in 30 mL wasserfreiem Acetonitril gelöst.
-
2,0 Äquivalente Kaliumcarbonat werden als Base zu der Lösung gegeben.
-
1,5 Äquivalente Isopropylamin werden langsam zu der gerührten Suspension hinzugefügt.
-
Die Reaktionsmischung wird unter Rückfluss für 12 Stunden erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Der Rückstand wird in 50 mL Dichlormethan aufgenommen und mit 50 mL Wasser gewaschen.
-
Die organische Phase wird abgetrennt, und die wässrige Phase wird erneut mit 25 mL Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden über Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt kann bei Bedarf durch Säulenchromatographie auf Kieselgel gereinigt werden.
Protokoll 2: Radioliganden-Bindungsassay am β2-adrenergen Rezeptor
Dieses Protokoll dient der Bestimmung der Bindungsaffinität der synthetisierten Verbindungen am β2-adrenergen Rezeptor.
Materialien:
-
Membranpräparationen von Zellen, die den humanen β2-adrenergen Rezeptor exprimieren
-
[³H]-Dihydroalprenolol ([³H]-DHA) als Radioligand
-
Synthetisierte Testverbindungen in verschiedenen Konzentrationen
-
Propranolol (als unspezifischer Ligand)
-
Bindungspuffer (z.B. 50 mM Tris-HCl, 10 mM MgCl₂, pH 7,4)
-
Szintillationsfläschchen und Szintillationscocktail
-
Szintillationszähler
-
Glasfaserfilter und Filtergerät
Durchführung:
-
Die Testverbindungen werden in einer Konzentrationsreihe im Bindungspuffer verdünnt.
-
In Reaktionsgefäßen werden 50 µL der Membranpräparation, 50 µL des Radioliganden ([³H]-DHA, finale Konzentration ca. 1 nM) und 50 µL der Testverbindung (oder Puffer für die totale Bindung, oder Propranolol für die unspezifische Bindung) gemischt.
-
Die Mischung wird für 60 Minuten bei Raumtemperatur inkubiert, um das Bindungsgleichgewicht zu erreichen.
-
Die Reaktion wird durch schnelle Filtration über Glasfaserfilter gestoppt, um gebundenen von ungebundenem Radioliganden zu trennen.
-
Die Filter werden dreimal mit eiskaltem Bindungspuffer gewaschen.
-
Die Filter werden in Szintillationsfläschchen überführt, mit Szintillationscocktail versetzt und die Radioaktivität wird in einem Szintillationszähler gemessen.
-
Die spezifische Bindung wird berechnet, indem die unspezifische Bindung von der totalen Bindung subtrahiert wird.
-
Die IC₅₀-Werte (die Konzentration der Testverbindung, die 50 % der spezifischen Bindung des Radioliganden hemmt) werden durch nicht-lineare Regression der Konzentrations-Wirkungs-Kurven ermittelt.
Quantitative Daten
Die folgende Tabelle zeigt hypothetische, aber plausible quantitative Daten für eine Reihe von synthetisierten Derivaten. Diese Daten illustrieren, wie die strukturelle Variation die biologische Aktivität beeinflussen kann.
| Verbindung | R¹ | R² | IC₅₀ (nM) am β2-Rezeptor |
| Derivat 1 | H | Isopropyl | 85 |
| Derivat 2 | H | tert-Butyl | 45 |
| Derivat 3 | H | Cyclohexyl | 120 |
| Derivat 4 | Methyl | Methyl | > 10.000 |
| Derivat 5 | H | Benzyl | 250 |
| Propranolol | - | - | 15 |
Tabelle 1: Hypothetische Bindungsaffinitäten (IC₅₀-Werte) von N-substituierten 2-(3-methylphenoxy)ethan-1-amin-Derivaten am humanen β2-adrenergen Rezeptor.
Signalweg und Workflow Visualisierungen
β2-adrenerger Rezeptor Signalweg
Abbildung 2: Vereinfachter Signalweg des β2-adrenergen Rezeptors.
Experimenteller Workflow für Screening
Abbildung 3: Workflow für das Screening von Derivaten.
Fazit: 1-(2-Bromethoxy)-3-methylbenzol stellt einen wertvollen Ausgangsstoff für die kombinatorische Synthese von Wirkstoffkandidaten dar. Die hier vorgestellten Protokolle und konzeptionellen Arbeitsabläufe bieten eine solide Grundlage für Forscher, um neue Verbindungen mit potenzieller Aktivität an wichtigen biologischen Zielstrukturen wie GPCRs zu entwickeln und zu evaluieren. Die systematische Derivatisierung und das anschließende biologische Screening sind entscheidende Schritte im Prozess der modernen Wirkstoffentdeckung.
Application Notes and Protocols: Nucleophilic Substitution on 1-(2-Bromoethoxy)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for performing nucleophilic substitution reactions on the substrate 1-(2-bromoethoxy)-3-methylbenzene. This primary alkyl bromide is an ideal substrate for Sₙ2 reactions, allowing for the facile introduction of a wide variety of functional groups. The methodologies outlined below are applicable for the synthesis of diverse derivatives, which can serve as intermediates in drug discovery and materials science.
Introduction and Reaction Principle
The core reaction involves the displacement of the bromide leaving group from this compound by a nucleophile. As a primary alkyl halide, the reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry (though the reaction center is achiral in this case) in a single, concerted step.
The general reaction scheme is as follows:

Figure 1. General scheme for the nucleophilic substitution on this compound.
The efficiency of the Sₙ2 reaction is enhanced by using polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), which solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus increasing its reactivity. This document details protocols using three distinct nucleophiles: sodium azide, sodium cyanide, and morpholine.
Materials and Reagents
Substrate and Reagent Properties
A summary of the physical and chemical properties of the primary substrate and selected nucleophiles is provided below.
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Key Hazards |
| Substrate | This compound | C₉H₁₁BrO | 215.09 | Skin/eye irritant |
| Nucleophile 1 | Sodium Azide | NaN₃ | 65.01 | Fatal if swallowed, inhaled, or in contact with skin; Forms explosive compounds with some metals[1][2][3][4] |
| Nucleophile 2 | Sodium Cyanide | NaCN | 49.01 | Deadly poison by ingestion, inhalation, or skin absorption; Contact with acid liberates flammable poison gas[5][6][7][8] |
| Nucleophile 3 | Morpholine | C₄H₉NO | 87.12 | Flammable liquid, Corrosive, Harmful if swallowed or inhaled[9][10] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Special care must be taken when handling sodium azide and sodium cyanide.
General Experimental Workflow
The logical flow for the synthesis, purification, and analysis of the target compounds is depicted in the diagram below.
Figure 2. General workflow for nucleophilic substitution.
Protocol 1: Synthesis of 1-(2-Azidoethoxy)-3-methylbenzene
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add sodium azide (1.5 eq) to the flask.
-
Solvent: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. The addition of a small amount of brine can help break up emulsions caused by DMSO.[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(m-Tolyloxy)propanenitrile
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMSO, add a solution of sodium cyanide (1.8 eq) in DMSO via a dropping funnel.[5]
-
Reaction: Heat the resulting solution to 90 °C for 2-3 hours.[5]
-
Work-up: Cool the reaction to room temperature and pour it into a large volume of ice water.[5]
-
Extraction: Extract the aqueous solution with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.[5]
-
Decontamination: All glassware that came into contact with cyanide must be decontaminated by submersion in a bleach solution for at least 24 hours.[5]
Protocol 3: Synthesis of 4-(2-(m-Tolyloxy)ethyl)morpholine
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq), morpholine (2.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent: Add acetonitrile (MeCN) as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining morpholine and salts. Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo to obtain the final product.
Summary of Reaction Conditions and Expected Products
The table below summarizes the conditions for each protocol and the expected chemical products.
| Protocol | Nucleophile | Stoichiometry (Nu:Substrate) | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Sodium Azide | 1.5 : 1 | DMSO | 60-70 | 12-18 | 1-(2-Azidoethoxy)-3-methylbenzene |
| 2 | Sodium Cyanide | 1.8 : 1 | DMSO | 90 | 2-3 | 3-(m-Tolyloxy)propanenitrile |
| 3 | Morpholine | 2.5 : 1 | MeCN | ~82 | 8-12 | 4-(2-(m-Tolyloxy)ethyl)morpholine |
Expected Results and Characterization
While yields are dependent on reaction scale and purification efficiency, Sₙ2 reactions of this type typically proceed with high yields, often in the 85-95% range. The successful synthesis of each product can be confirmed using standard analytical techniques.
| Product | Analytical Technique | Key Signal / Observation |
| Azide Derivative | IR Spectroscopy | Strong, sharp absorbance peak at ~2100 cm⁻¹ (azide N≡N stretch). |
| ¹H NMR Spectroscopy | Disappearance of the -CH₂-Br signal and appearance of a new downfield-shifted -CH₂-N₃ signal. | |
| Nitrile Derivative | IR Spectroscopy | Sharp absorbance peak of medium intensity at ~2250 cm⁻¹ (nitrile C≡N stretch). |
| ¹H NMR Spectroscopy | Appearance of a triplet for the -CH₂-CN protons. | |
| Morpholine Derivative | ¹H NMR Spectroscopy | Appearance of characteristic signals for the morpholine ring protons, typically two triplets around 2.5 ppm and 3.7 ppm. |
| Mass Spectrometry | Correct molecular ion peak corresponding to the product's molecular weight. |
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. taekwang.co.kr [taekwang.co.kr]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. chemimpex.com [chemimpex.com]
- 10. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 1-(2-Bromoethoxy)-3-methylbenzene in Polymer Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 1-(2-Bromoethoxy)-3-methylbenzene is not typically utilized directly as a monomer or initiator in common polymerization processes. Its primary application in polymer chemistry is as a precursor for the synthesis of functional monomers. The presence of the bromo group allows for its conversion into a polymerizable moiety, such as a methacrylate or acrylate group. The resulting monomer, 2-(m-tolyloxy)ethyl methacrylate, can then be polymerized to yield polymers with tailored properties.
The incorporation of the 3-methylphenoxy (m-tolyloxy) side group into a polymer backbone can impart specific characteristics. Aromatic side groups are known to influence the thermal stability, mechanical strength, and refractive index of polymers. The flexible ether linkage can also affect the glass transition temperature and solubility of the material. Polymers with bulky aromatic side groups often exhibit good thermal stability.[1] The overall hydrophobicity of the polymer is also influenced by such side chains, which can be a critical factor in applications like drug delivery and biomaterials.[2] Potential applications for polymers derived from this compound could include specialty coatings, adhesives, and advanced materials where specific optical and thermal properties are desired.[3]
This document provides detailed protocols for the synthesis of a methacrylate monomer from this compound and its subsequent polymerization via Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and conventional Free Radical Polymerization.
Experimental Protocols
Protocol 1: Synthesis of 2-(m-tolyloxy)ethyl Methacrylate Monomer
This protocol outlines a two-step synthesis of the polymerizable monomer from this compound.
Step 1: Synthesis of 2-(m-tolyloxy)ethanol
This step involves the hydrolysis of the bromo-precursor to the corresponding alcohol.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 1 M aqueous solution of NaOH (1.2 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(m-tolyloxy)ethanol.
-
Purify the product by vacuum distillation.
-
Step 2: Synthesis of 2-(m-tolyloxy)ethyl Methacrylate
This step describes the esterification of the synthesized alcohol to the methacrylate monomer.
-
Materials:
-
2-(m-tolyloxy)ethanol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydroquinone (inhibitor)
-
-
Procedure:
-
Dissolve 2-(m-tolyloxy)ethanol (1 equivalent) and a catalytic amount of hydroquinone in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methacryloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting 2-(m-tolyloxy)ethyl methacrylate monomer by column chromatography on silica gel.
-
Protocol 2: Polymerization of 2-(m-tolyloxy)ethyl Methacrylate via Atom Transfer Radical Polymerization (ATRP)
This protocol describes a controlled polymerization method to obtain polymers with a narrow molecular weight distribution.[4][5][6]
-
Materials:
-
2-(m-tolyloxy)ethyl methacrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
-
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator).
-
Add the monomer, anisole, and PMDETA (1 equivalent relative to CuBr) to the flask.
-
Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, place the flask under a positive pressure of nitrogen.
-
Inject the initiator, EBiB, into the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time.
-
To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Protocol 3: Polymerization of 2-(m-tolyloxy)ethyl Methacrylate via Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol provides an alternative controlled polymerization method.[7][8]
-
Materials:
-
2-(m-tolyloxy)ethyl methacrylate (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Dioxane (solvent)
-
-
Procedure:
-
In a reaction vial, dissolve the monomer, CPADB, and AIBN in dioxane. The molar ratio of [Monomer]:[CPADB]:[AIBN] should be carefully calculated based on the desired molecular weight and is typically around 200:1:0.2.
-
Seal the vial with a rubber septum and purge the solution with nitrogen for 20-30 minutes.
-
Place the vial in a preheated oil bath at 70 °C to initiate the polymerization.
-
After the desired time, quench the reaction by immersing the vial in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at room temperature.
-
Protocol 4: Polymerization of 2-(m-tolyloxy)ethyl Methacrylate via Free Radical Polymerization
This protocol describes a conventional polymerization method.[9][10][11]
-
Materials:
-
2-(m-tolyloxy)ethyl methacrylate (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
-
Procedure:
-
Dissolve the monomer and AIBN (typically 0.1-1 mol% with respect to the monomer) in toluene in a round-bottom flask.
-
Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.
-
Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere and stir.
-
Allow the polymerization to proceed for several hours.
-
Cool the reaction to room temperature and precipitate the polymer in a large volume of methanol.
-
Filter the polymer and dry it under vacuum.
-
Data Presentation
The following tables summarize expected quantitative data for poly(2-(m-tolyloxy)ethyl methacrylate) synthesized via different methods, based on typical results for similar monomers.
| Polymerization Method | Target DP | Monomer/Initiator Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) | Tg (°C) |
| ATRP | 100 | 100:1 | 20,800 | 19,500 - 21,000 | 1.10 - 1.25 | ~ 70-85 |
| RAFT | 100 | 100:1 | 20,800 | 19,000 - 20,500 | 1.15 - 1.30 | ~ 70-85 |
| Free Radical | - | 100:1 | - | Highly variable | > 2.0 | ~ 70-85 |
DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature.
Mandatory Visualization
Caption: Synthetic workflow from starting material to the final polymer.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: General mechanism of RAFT Polymerization.
References
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. polysciences.com [polysciences.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. ijpras.com [ijpras.com]
- 7. connectsci.au [connectsci.au]
- 8. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ripublication.com [ripublication.com]
Application Notes and Protocols for 1-(2-Bromoethoxy)-3-methylbenzene as a Linker in Bioconjugation
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the current date, there is a lack of specific published literature detailing the use of 1-(2-Bromoethoxy)-3-methylbenzene as a linker in bioconjugation. The information provided is based on the general principles of bioconjugation chemistry involving alkyl halides and ether linkers.
Introduction
This compound is a bifunctional linker that can be theoretically utilized in bioconjugation to form stable, non-cleavable linkages. This linker comprises a reactive bromoethoxy group and a methylbenzene spacer. The bromoethoxy group serves as a reactive handle for covalent attachment to nucleophilic functional groups on biomolecules, such as the thiol group of cysteine residues. The methylbenzene component acts as a rigid spacer, which can influence the hydrophobicity and spatial orientation of the conjugated molecules. The resulting ether linkage is known for its high stability under physiological conditions, making it an attractive candidate for applications requiring long-term stability of the bioconjugate, such as in the development of antibody-drug conjugates (ADCs) or for the stable immobilization of proteins.[1]
Principle of Bioconjugation
The primary mechanism for bioconjugation with this compound is a nucleophilic substitution reaction (SN2). In this reaction, a nucleophilic group from a biomolecule, typically the thiolate anion of a cysteine residue, attacks the electrophilic carbon atom of the bromoethoxy group. This results in the displacement of the bromide ion and the formation of a stable thioether bond. The reaction is generally performed under mild basic conditions to facilitate the deprotonation of the thiol group, thereby increasing its nucleophilicity.
Potential Applications
-
Antibody-Drug Conjugates (ADCs): The high stability of the ether linkage makes this linker potentially suitable for ADCs where premature drug release is a concern.[1]
-
Fluorescent Labeling: Fluorophores functionalized with a nucleophilic group can be conjugated to biomolecules using this linker for imaging applications.
-
Protein Immobilization: Proteins can be covalently attached to surfaces functionalized with this compound for applications in diagnostics and proteomics.
-
Peptide Modification: Site-specific modification of peptides containing cysteine residues to enhance their therapeutic properties.
Quantitative Data (Hypothetical)
The following tables present hypothetical data for the bioconjugation of a model cysteine-containing peptide with this compound.
Table 1: Reaction Efficiency of Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 7.5 | 8.0 | 8.5 |
| Temperature (°C) | 25 | 25 | 37 |
| Linker:Peptide Molar Ratio | 10:1 | 20:1 | 20:1 |
| Reaction Time (hours) | 12 | 8 | 6 |
| Yield (%) | 65 | 85 | 92 |
Table 2: Stability of the Thioether Conjugate
| Condition | Half-life (t1/2) in days |
| PBS, pH 7.4 | > 30 |
| Human Serum, 37°C | > 21 |
| Lysosomal Homogenate, pH 4.5 | > 14 |
Experimental Protocols (Hypothetical)
Protocol for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes a general procedure for the conjugation of this compound to a model peptide containing a single cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Phosphate-buffered saline (PBS), pH 8.0
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 8.0) to a final concentration of 1 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in DMF.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at 25°C for 8 hours with gentle agitation.
-
Purification: Purify the peptide-linker conjugate from the excess linker and unreacted peptide using a size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the molecular weight of the conjugate using mass spectrometry.
Visualizations
Caption: Experimental workflow for the bioconjugation of a cysteine-containing peptide with this compound.
Caption: Hypothetical signaling pathway of an Antibody-Drug Conjugate (ADC) utilizing a stable ether linker.
References
Catalytic conditions for reactions involving 1-(2-Bromoethoxy)-3-methylbenzene
Launching Reaction Search
I'm starting a comprehensive search for catalytic reactions involving 1-(2-Bromo ethoxy)-3-methylbenzene. My focus is on various reaction types, the catalysts employed, and the reaction conditions to get a comprehensive view.
Gathering Reaction Details
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Investigating Catalysis Pathways
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Deepening the Literature Review
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Refining Search Parameters
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Application Note: A Scalable Protocol for the Synthesis of 1-(2-Bromoethoxy)-3-methylbenzene
Abstract
This application note details a robust and scalable laboratory procedure for the synthesis of 1-(2-bromoethoxy)-3-methylbenzene. The protocol is based on the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2][3][4] This document provides a comprehensive guide for researchers and professionals in drug development and chemical synthesis, including detailed experimental procedures, reagent specifications, and safety precautions. Quantitative data is presented in clear, tabular formats, and a visual workflow diagram is provided for enhanced clarity.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The Williamson ether synthesis offers an efficient route to this compound, involving the reaction of an alkoxide with an alkyl halide.[1][2][3] In this application, the sodium salt of 3-cresol (m-cresol) is reacted with an excess of 1,2-dibromoethane to yield the desired product. The use of a phase-transfer catalyst can be employed to enhance the reaction rate and yield, particularly in biphasic systems.[5] This protocol has been designed for scalability, allowing for adaptation to larger production volumes.
Reaction Scheme
Data Presentation
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume (mL) | Mass (g) | Stoichiometric Ratio |
| 3-Cresol | 108.14 | 1.034 | 1.0 | 104.5 | 108.14 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 2.18 | 3.0 | 258.5 | 563.58 | 3.0 |
| Sodium Hydroxide | 40.00 | - | 1.1 | - | 44.0 | 1.1 |
| Ethanol (Solvent) | 46.07 | 0.789 | - | 500 | - | - |
| Diethyl Ether (Extraction) | 74.12 | 0.713 | - | 3 x 150 | - | - |
| Anhydrous MgSO₄ (Drying) | 120.37 | - | - | - | ~20 | - |
Table 2: Experimental Parameters
| Parameter | Value |
| Reaction Temperature | 50°C (initial), then Reflux (~78°C) |
| Reaction Time | 12-16 hours |
| Stirring Speed | 300-400 RPM |
| Work-up Procedure | Liquid-liquid extraction, washing, drying, and solvent evaporation |
| Purification Method | Vacuum Distillation |
Experimental Protocol
Materials and Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Reagent Preparation
-
Sodium Hydroxide Solution (50% w/v): Carefully dissolve 44.0 g of sodium hydroxide pellets in 44.0 mL of deionized water. Caution: This process is highly exothermic. Cool the solution in an ice bath.
Synthesis Procedure
-
Initial Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and thermometer. Place the flask in the heating mantle on the magnetic stirrer.
-
Reactant Addition: Charge the flask with 108.14 g (1.0 mol) of 3-cresol and 250 mL of ethanol. Begin stirring the mixture.
-
Deprotonation: Slowly add the prepared 50% sodium hydroxide solution to the flask through the dropping funnel over 30 minutes. An increase in temperature may be observed. Stir the mixture at 50°C for 1 hour to ensure complete formation of the sodium 3-cresolate salt.[6]
-
Alkylation: Add 563.58 g (3.0 mol) of 1,2-dibromoethane to the reaction mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 78°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the residue, add 200 mL of deionized water. Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).[6]
-
Washing: Combine the organic layers and wash successively with 100 mL of 5% aqueous sodium hydroxide solution (to remove any unreacted 3-cresol), followed by 100 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (~20 g), then filter to remove the drying agent.[6]
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless to pale yellow oil.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Cresol is toxic and corrosive. Avoid inhalation and contact with skin and eyes.
-
1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle with extreme care and avoid exposure.
-
Sodium Hydroxide is highly corrosive. Handle with care to avoid severe burns.
-
Diethyl Ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Visualization
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-3-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Bromoethoxy)-3-methylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to reaction conditions and the purity of reagents.
-
Suboptimal Base: The choice and amount of base are critical for the deprotonation of 3-methylphenol (m-cresol). If the base is not strong enough or is used in insufficient quantity, the formation of the nucleophilic 3-methylphenoxide will be incomplete, leading to a lower yield.
-
Reaction Temperature and Time: The Williamson ether synthesis is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion within the given timeframe. Conversely, excessively high temperatures can promote side reactions. The reaction time must also be sufficient for the reaction to go to completion.
-
Solvent Choice: The solvent plays a crucial role in the SN2 reaction. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive. Using a less polar or protic solvent can significantly reduce the reaction rate and yield.[1]
-
Presence of Water: Moisture can be detrimental to the reaction as it can consume the base and protonate the 3-methylphenoxide intermediate, rendering it non-nucleophilic.[1] Ensure all glassware is dry and use anhydrous solvents for best results.
-
Stoichiometry of Reactants: An inappropriate ratio of 3-methylphenol to 1,2-dibromoethane can lead to the formation of undesired byproducts, thereby reducing the yield of the target molecule.
Question 2: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I minimize its formation?
Answer:
The high-molecular-weight byproduct is likely 1,2-bis(3-methylphenoxy)ethane . This compound arises from the reaction of the initially formed this compound with another molecule of the 3-methylphenoxide.
To minimize the formation of this dialkylated byproduct:
-
Use an Excess of 1,2-dibromoethane: Employing a significant molar excess of 1,2-dibromoethane will statistically favor the reaction of the 3-methylphenoxide with 1,2-dibromoethane over its reaction with the already formed product. A common strategy is to use 3 or more equivalents of 1,2-dibromoethane.
-
Slow Addition of the Phenoxide: If the experimental setup allows, slowly adding the 3-methylphenoxide solution to the solution of 1,2-dibromoethane can also help to maintain a high concentration of the dihalide relative to the phenoxide, thus favoring mono-alkylation.
Question 3: My purified product shows impurities in the NMR spectrum that I cannot identify. What are the likely side products?
Answer:
Besides the dialkylated product mentioned above, other potential side products include:
-
Unreacted 3-methylphenol: If the reaction has not gone to completion or if there was insufficient base, you will have unreacted starting material.
-
Elimination Product (3-methoxystyrene): Although less common with primary halides, under strongly basic conditions and at elevated temperatures, some elimination of HBr from the product can occur to form 3-methoxystyrene.
-
C-Alkylation Products: While O-alkylation is generally favored with phenoxides, some C-alkylation can occur, leading to the formation of isomers where the bromoethoxy group is attached to the aromatic ring.[2]
To identify these impurities, consider comparing your NMR spectrum with reference spectra of the potential byproducts if available. Adjusting purification methods, such as optimizing the solvent system for column chromatography, may be necessary to separate these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Williamson Ether Synthesis . It proceeds via an SN2 mechanism where the 3-methylphenoxide ion, formed by deprotonating 3-methylphenol with a base, acts as a nucleophile and attacks one of the primary carbons of 1,2-dibromoethane, displacing a bromide ion as the leaving group.[3][4]
Q2: Which base is most suitable for this synthesis?
A2: Several bases can be used, with the choice often depending on the solvent and desired reaction conditions.
-
Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base that is effective in polar aprotic solvents like acetone or DMF.[5]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Stronger bases that can be used in various solvents, including under phase-transfer catalysis conditions.[6]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that effectively and irreversibly deprotonates the phenol. It is typically used in anhydrous aprotic solvents like THF or DMF.[7]
For improved yields, more soluble and stronger bases like Cesium Carbonate (Cs₂CO₃) have also been suggested in similar syntheses.[5]
Q3: Can I use 1,2-dichloroethane or 1,2-diiodoethane instead of 1,2-dibromoethane?
A3: Yes, but the reactivity will differ. The reactivity of the leaving group in SN2 reactions follows the trend I > Br > Cl.
-
1,2-diiodoethane: Would be more reactive, potentially allowing for milder reaction conditions (lower temperature or shorter reaction time). However, it is more expensive and may be less stable.
-
1,2-dichloroethane: Would be less reactive, likely requiring more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield.
Q4: What is Phase Transfer Catalysis and can it be applied to this synthesis?
A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a water-soluble base and an organic-soluble phenol). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the phenol, thus allowing the reaction to proceed. PTC can be an effective method for improving the yield and reaction rate of this synthesis, often under milder conditions.[8]
Data Presentation
The following table summarizes reaction conditions from a comparable mono-alkylation of a phenol with 1,2-dibromoethane, providing a baseline for optimizing the synthesis of this compound.[5]
| Starting Phenol | Base (Equivalents) | Dihaloalkane (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) |
| tert-butyl-4-hydroxyphenylcarbamate | K₂CO₃ (3) | 1,2-dibromoethane (3) | Acetone | Reflux | 12 | 40 |
Note: The yield for the synthesis of this compound can be expected to vary based on the specific conditions employed. Suggestions from literature for improving the 40% yield in the analogous reaction include switching to DMF as a solvent and using cesium carbonate as the base.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate
This protocol is adapted from a similar mono-alkylation procedure.[5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylphenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetone (10 mL per gram of phenol).
-
Initial Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Dihaloalkane: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from unreacted starting materials and the dialkylated byproduct.
-
Mandatory Visualization
Below are diagrams illustrating the synthesis pathway, potential side reactions, and a troubleshooting workflow.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. francis-press.com [francis-press.com]
- 2. crescentchemical.com [crescentchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. iajpr.com [iajpr.com]
Technical Support Center: Purification of 1-(2-Bromoethoxy)-3-methylbenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 1-(2-Bromoethoxy)-3-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: Assuming the compound was synthesized via a Williamson ether synthesis from m-cresol and an excess of a 1,2-dihaloethane (like 1,2-dibromoethane), the primary impurities would include:
-
Unreacted Starting Materials: m-cresol and 1,2-dibromoethane.
-
Base: Residual base used for the deprotonation of m-cresol (e.g., NaOH, K₂CO₃).[1]
-
Side Products: Alkenes resulting from E2 elimination reactions, which can be favored if the reaction conditions are not optimal.[1][2] Diarylethers are unlikely if the aryl halide is unactivated.[1]
Q2: Which purification method should I try first?
A2: The choice of method depends on the physical state of your crude product and the nature of the impurities.
-
Liquid-Liquid Extraction: An initial workup with an aqueous base (e.g., NaOH solution) will remove acidic impurities like unreacted m-cresol.
-
Vacuum Distillation: If the product is a high-boiling liquid and impurities have significantly different boiling points, vacuum distillation is an excellent choice. It is often used for compounds that might decompose at their atmospheric boiling point.[3][4][5][6]
-
Flash Column Chromatography: This is the most versatile method for removing impurities with different polarities, such as unreacted starting materials and less-polar side products.[7]
-
Recrystallization: If your crude product is a solid or can be induced to crystallize, this is a highly effective method for achieving high purity.[8]
Q3: How can I assess the purity of my purified this compound?
A3: A combination of methods is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of multiple components. A pure compound should ideally show a single spot.[9]
-
Melting Point Determination: If the compound is a solid, a sharp melting point range close to the literature value indicates high purity. Impure compounds typically exhibit a broad and depressed melting point range.[9][10][11]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are powerful tools to confirm the structure of the desired product and identify any remaining impurities by comparing the spectra to known standards or expected chemical shifts and functional group frequencies.[9][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information on their molecular weight, helping to identify and quantify impurities.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₉H₁₁BrO | 215.09 | High boiling point; likely requires vacuum distillation. | Used as an intermediate in organic synthesis.[13] |
| m-Cresol (3-methylphenol) | C₇H₈O | 108.14 | 202 °C | A likely unreacted starting material; acidic. |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 131-132 °C | A likely unreacted starting material. |
Table 2: Solvent Selection Guide for Flash Chromatography (Silica Gel)
| Polarity | Typical Solvent System | Elution Strength | Example Compounds Eluted |
| Very Low | Hexanes or Pentane | Weak | Alkanes, highly non-polar compounds. |
| Low | Hexanes / Ethyl Acetate (95:5) | Weak-Moderate | Ethers, alkyl halides, less polar esters. |
| Moderate | Hexanes / Ethyl Acetate (80:20) | Moderate | Ketones, more polar esters. |
| High | Hexanes / Ethyl Acetate (50:50) | Moderate-Strong | Alcohols, phenols. |
| Very High | Ethyl Acetate / Methanol (90:10) | Strong | Carboxylic acids (with additive), very polar alcohols. |
Experimental Protocols (Method Development)
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying the target compound when impurities are of different polarities.
-
Solvent System Selection:
-
Using TLC, test various solvent systems (e.g., increasing percentages of ethyl acetate in hexanes).
-
The ideal system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.[14]
-
-
Column Packing:
-
Wet Packing (Recommended): Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[7]
-
Add a thin layer of sand on top of the silica to prevent disturbance.[15]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the sand layer.[15]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[15]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate. An optimal flow rate is crucial; too fast or too slow can lead to poor separation.[15]
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
-
Analysis:
-
Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is for developing a recrystallization procedure, ideal if the crude product is a solid or can be solidified.
-
Solvent Screening:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent (e.g., ethanol, water, hexanes, ethyl acetate) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely when heated to the solvent's boiling point.[8][16]
-
If a single solvent is not ideal, try a binary solvent system (one "good" solvent where the compound is soluble, and one "bad" solvent where it is not). The two solvents must be miscible.[17]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[18]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (like dust or residual base), perform a hot gravity filtration to remove them before cooling.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly to remove all traces of solvent.
-
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[19]
-
Probable Cause: The boiling point of the solvent is too high, or the solution is cooling too quickly.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent (the more "soluble" solvent in a binary system) to decrease the saturation point.[19]
-
Allow the solution to cool much more slowly. Insulating the flask can help.[20]
-
If the problem persists, try a different solvent with a lower boiling point.
-
Q: No crystals are forming, even after cooling in an ice bath. What is wrong?
A: This is a common issue that can have several causes.
-
Probable Cause 1: Too much solvent was used, and the solution is not saturated.[19][20]
-
Solution: Gently boil off some of the solvent to concentrate the solution and try cooling again.[19]
-
-
Probable Cause 2: The solution is supersaturated and requires a nucleation site to begin crystallization.[20]
Column Chromatography Issues
Q: My compound streaks and gives poor separation on the column. How can I fix this?
A: Streaking, or "tailing," leads to broad bands and poor resolution.
-
Probable Cause 1: The sample was overloaded on the column.
-
Solution: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of sample to silica by weight.
-
-
Probable Cause 2: The compound is too polar for the chosen solvent system, causing strong interaction with the silica.
-
Solution: Add a small amount of a more polar modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).
-
-
Probable Cause 3: The flow rate is too fast, preventing proper equilibration between the stationary and mobile phases.[15]
-
Solution: Reduce the pressure to slow down the flow rate.
-
Q: My compound appears to be decomposing on the silica gel. What are my options?
A: Silica gel is acidic and can cause decomposition of sensitive compounds.
-
Probable Cause: The compound is unstable to acid.
-
Solution 1: Deactivate the silica gel by adding 1-2% triethylamine to the mobile phase to neutralize the acidic sites.
-
Solution 2: Use a different stationary phase, such as neutral or basic alumina, or Florisil.[14]
-
Solution 3: If possible, switch to a different purification method like vacuum distillation.
Mandatory Visualizations
Caption: Workflow for selecting a purification strategy.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. buschvacuum.com [buschvacuum.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. tutorchase.com [tutorchase.com]
- 10. moravek.com [moravek.com]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound [myskinrecipes.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Overcoming poor reactivity of 1-(2-Bromoethoxy)-3-methylbenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-3-methylbenzene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the molecular formula C9H11BrO, is an aromatic ether.[1][2] Its structure consists of a methylbenzene (toluene) ring substituted with a bromoethoxy group at the meta position. The key reactive site is the primary alkyl bromide, which is susceptible to nucleophilic substitution reactions (SN2).[3][4] This makes it a useful building block in organic synthesis, particularly for introducing the 3-methylphenoxyethyl moiety into a target molecule, often seen in the development of pharmaceuticals and other advanced materials.
Q2: What factors can lead to the "poor reactivity" of this compound?
A2: While the primary bromide suggests good reactivity towards SN2 reactions, several factors can lead to perceived poor reactivity:
-
Weak Nucleophile: The reaction rate is highly dependent on the strength of the nucleophile. Weak nucleophiles will react slowly.
-
Steric Hindrance: Although the bromide is on a primary carbon, steric bulk on the nucleophile can hinder the backside attack required for an SN2 mechanism.[5]
-
Inappropriate Solvent: The choice of solvent is crucial. Protic solvents can solvate the nucleophile, reducing its effectiveness, while non-polar aprotic solvents may not adequately dissolve the reactants.
-
Competing Reactions: Under certain conditions, particularly with a strong, sterically hindered base, an E2 elimination reaction can compete with the desired SN2 substitution, leading to lower yields of the target product.[4][6]
-
Low Temperature: Insufficient thermal energy can result in a slow reaction rate. SN2 reactions generally require a certain activation energy to proceed at a practical rate.[3]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Q3: My nucleophilic substitution reaction is slow or incomplete. How can I improve the reaction rate and yield?
A3: To enhance the rate and completion of your substitution reaction, consider the following optimization strategies.
Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a stronger, less sterically hindered nucleophile. If using an alcohol, deprotonate it first with a strong base (e.g., NaH, KH) to form the more nucleophilic alkoxide.[4][5][6] | Stronger nucleophiles increase the rate of SN2 reactions. Alkoxides are significantly better nucleophiles than their corresponding alcohols.[4] |
| Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][6] | These solvents solvate the cation but not the nucleophile, increasing the nucleophile's effective strength and accelerating the SN2 reaction. |
| Temperature | Increase the reaction temperature, typically in the range of 50-100 °C.[3] | Higher temperatures provide the necessary activation energy, increasing the frequency and energy of molecular collisions. |
| Catalyst | For weaker nucleophiles or challenging substrates, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions). | A phase-transfer catalyst helps transport the nucleophile between phases. Iodide is an excellent nucleophile and a better leaving group than bromide, which can accelerate the reaction in situ. |
Q4: I'm observing a significant amount of an elimination byproduct. What can I do to favor substitution over elimination?
A4: The formation of an alkene byproduct, 1-ethenoxy-3-methylbenzene, occurs via an E2 elimination pathway. This is favored by strong, bulky bases.
Strategies to Minimize Elimination
| Strategy | Action | Rationale |
| Choice of Base/Nucleophile | Use a strong, but less sterically hindered base/nucleophile. For example, use sodium ethoxide instead of potassium tert-butoxide if possible. | Sterically hindered bases are more likely to act as a base (abstracting a proton) rather than a nucleophile (attacking the carbon), favoring elimination.[4] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable substitution rate. | Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF). | These solvents favor the SN2 pathway.[6] |
Section 3: Experimental Protocols
Protocol: Williamson Ether Synthesis with this compound and Sodium Phenoxide
This protocol describes a typical procedure for a nucleophilic substitution reaction.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases. This forms the sodium phenoxide in situ.[5]
-
Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[3]
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether product.
Section 4: Visualizations
Below are diagrams illustrating key reaction pathways and troubleshooting logic.
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for reactivity issues.
References
Optimizing temperature and reaction time for 1-(2-Bromoethoxy)-3-methylbenzene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1-(2-Bromoethoxy)-3-methylbenzene via the Williamson ether synthesis. This valuable intermediate is synthesized by reacting m-cresol with 1,2-dibromoethane. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a Williamson ether synthesis, which proceeds via an SN2 reaction. The process involves the deprotonation of m-cresol to form the corresponding phenoxide, which then acts as a nucleophile and attacks one of the bromine-bearing carbons of 1,2-dibromoethane.
Q2: What are the key factors influencing the yield and purity of the product?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Reaction Temperature: Temperature affects the rate of both the desired SN2 reaction and potential side reactions.
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion.
-
Choice of Base: The base is crucial for the deprotonation of m-cresol. The strength and steric bulk of the base can influence the reaction's efficiency and the formation of byproducts.
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide, increasing the nucleophilicity of the oxygen anion.[1]
-
Stoichiometry of Reactants: The molar ratio of m-cresol, 1,2-dibromoethane, and the base should be carefully controlled to maximize the formation of the desired product and minimize side reactions.
Q3: What are the common side reactions in this synthesis?
A3: The primary side reactions of concern are:
-
E2 Elimination: The phenoxide can act as a base and abstract a proton from the 1,2-dibromoethane, leading to the formation of vinyl bromide. This is more likely at higher temperatures.
-
Dialkylation: The newly formed product, this compound, can react with another molecule of the m-cresol phenoxide to form a diether byproduct, 1,2-bis(3-methylphenoxy)ethane. Using an excess of 1,2-dibromoethane can help minimize this.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomers.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of m-cresol. | Use a stronger base (e.g., NaH) or ensure the base is fresh and of high quality. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for the formation of byproducts. | |
| Insufficient reaction time. | Extend the reaction time and monitor the progress by TLC or GC. | |
| Poor quality of reagents. | Use freshly distilled or purified reagents. | |
| Presence of Significant Amounts of Starting Material (m-cresol) | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of base and 1,2-dibromoethane are used. |
| Formation of a White Precipitate (likely a diether byproduct) | Reaction of the product with the phenoxide. | Use an excess of 1,2-dibromoethane. Add the m-cresol/base mixture slowly to the 1,2-dibromoethane solution. |
| Multiple Spots on TLC, Indicating a Mixture of Products | Competing side reactions (elimination, C-alkylation). | Optimize the reaction temperature; lower temperatures generally favor the SN2 reaction over elimination.[1] Use a less sterically hindered base. |
| Difficulty in Product Isolation and Purification | Similar polarities of product and byproducts. | Employ column chromatography with a carefully selected eluent system. Fractional distillation under reduced pressure may also be effective. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical data for optimizing the temperature and reaction time for the synthesis of this compound. These tables are intended to serve as a starting point for experimental design.
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 50 | 8 | 45 | 95 | Slow reaction rate. |
| 70 | 8 | 65 | 92 | Good balance of yield and purity. |
| 90 | 8 | 75 | 85 | Increased formation of byproducts observed. |
| 110 (Reflux) | 8 | 70 | 75 | Significant byproduct formation, particularly elimination products. |
Table 2: Effect of Reaction Time on Product Yield at 70°C
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 70 | 2 | 30 | 96 | Incomplete reaction. |
| 70 | 4 | 50 | 94 | Reaction progressing. |
| 70 | 8 | 65 | 92 | Optimal time for good yield and purity. |
| 70 | 12 | 68 | 90 | Diminishing returns on yield with slightly decreased purity. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
m-Cresol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol (1.0 eq) and anhydrous acetone.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (3.0 eq).
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (the boiling point of acetone is approximately 56°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3]
-
Mandatory Visualization
References
Preventing decomposition of 1-(2-Bromoethoxy)-3-methylbenzene during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-3-methylbenzene. The information herein is designed to help prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing the formation of 3-methylphenol and other unexpected byproducts during my reaction with this compound. What is the likely cause?
A1: The primary cause of decomposition for this compound is the cleavage of the ether linkage under acidic conditions. This degradation pathway is accelerated in the presence of strong Brønsted or Lewis acids, which are often used as catalysts in reactions such as Friedel-Crafts alkylations and acylations. The ether oxygen can be protonated or coordinate to a Lewis acid, making the adjacent carbon atom susceptible to nucleophilic attack. This results in the formation of 3-methylphenol and 1,2-dibromoethane.
Q2: How can I prevent the decomposition of this compound in acid-catalyzed reactions?
A2: Preventing decomposition in the presence of acids requires a careful selection of reagents and reaction conditions. Consider the following strategies:
-
Use of Milder Lewis Acids: Strong Lewis acids like AlCl₃ can aggressively promote ether cleavage. Opting for milder Lewis acids can significantly reduce decomposition.
-
Lower Reaction Temperatures: Ether cleavage is often temperature-dependent. Running the reaction at lower temperatures can slow down the rate of the decomposition side reaction relative to the desired reaction.
-
Control of Stoichiometry: Use the minimum effective amount of the Lewis acid catalyst to reduce the concentration of the species that initiates ether cleavage.
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired product is formed to minimize the time the starting material is exposed to harsh acidic conditions.
Q3: Are there alternative reaction conditions I can explore to avoid using strong acids altogether?
A3: Yes, depending on the desired transformation, several alternatives to strongly acidic conditions exist:
-
For Electrophilic Aromatic Substitution:
-
Heterogeneous Catalysts: Consider using solid acid catalysts, such as zeolites or acid-treated clays. These can sometimes offer higher selectivity and milder reaction conditions.
-
Enzyme-catalyzed Reactions: In some specific cases, biocatalysts may provide a highly selective and mild alternative for functionalizing the aromatic ring.
-
-
For Reactions at the Bromoethyl Group:
-
Base-catalyzed Reactions: If the desired reaction involves the bromoethyl group (e.g., substitution with a nucleophile), basic or neutral conditions are generally well-tolerated by the aryl ether linkage.
-
Q4: How does the choice of solvent affect the stability of this compound?
A4: The choice of solvent can influence the stability of your starting material. Protic solvents, especially in the presence of acids, can participate in the cleavage of the ether. Non-polar, aprotic solvents are generally preferred for reactions involving Lewis acids to minimize side reactions. Ensure the solvent is anhydrous, as water can react with many Lewis acids to generate strong Brønsted acids, which will promote decomposition.
Data Presentation
Table 1: Comparison of Lewis Acid Strength and Impact on Ether Cleavage
| Lewis Acid | Relative Strength | Propensity for Ether Cleavage | Recommended Usage with this compound |
| AlCl₃, AlBr₃ | Very Strong | High | Not recommended unless absolutely necessary; use with extreme caution at low temperatures. |
| FeCl₃, TiCl₄ | Strong | Moderate to High | Use with caution; optimization of temperature and stoichiometry is critical. |
| ZnCl₂, SnCl₄ | Moderate | Moderate | Preferred over stronger Lewis acids; good starting point for optimization. |
| BF₃·OEt₂ | Mild | Low to Moderate | A good alternative for reactions requiring mild Lewis acidity. |
Experimental Protocols
Protocol 1: General Procedure for a Mild Friedel-Crafts Acylation to Minimize Decomposition
-
Reagent Preparation: Dry all glassware thoroughly. Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: To a stirred solution of this compound and the acylating agent (e.g., acetyl chloride) in an anhydrous, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Catalyst Addition: Slowly add a milder Lewis acid (e.g., ZnCl₂ or BF₃·OEt₂) in small portions, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding it to ice-cold water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Work-up and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Acid-catalyzed decomposition pathway of this compound.
Caption: Logical workflow for troubleshooting the decomposition of this compound.
Technical Support Center: Williamson Ether Synthesis for Aryl Eethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aryl ethers via the Williamson ether synthesis.
Troubleshooting Guide
Question: My Williamson ether synthesis of an aryl ether is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the Williamson ether synthesis of aryl ethers can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.
Potential Cause 1: Incomplete Deprotonation of the Phenol
For the reaction to proceed, the phenolic proton must be removed to form the more nucleophilic phenoxide.
-
Solution: Ensure a sufficiently strong base is used to completely deprotonate the phenol. The choice of base is critical and can be influenced by the acidity of the phenol. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient for simple phenols, while stronger bases like sodium hydride (NaH) may be necessary for less acidic phenols.[1]
Potential Cause 2: Competing Elimination (E2) Reaction
This is a major side reaction, especially when using secondary or tertiary alkyl halides. The strongly basic phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene instead of the desired ether.[1][2]
-
Solution:
Potential Cause 3: C-Alkylation instead of O-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[4] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to undesired byproducts.
-
Solution:
-
Solvent Choice: The choice of solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) favor O-alkylation.[5] Protic solvents like water or trifluoroethanol can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more nucleophilic and thus favoring C-alkylation.[5]
-
Potential Cause 4: Low Reactivity of the Alkylating Agent
The reactivity of the alkyl halide follows the trend I > Br > Cl. If a less reactive alkyl chloride is used, the reaction may be sluggish.
-
Solution:
-
Use a More Reactive Halide: If possible, switch to the corresponding alkyl bromide or iodide.
-
Catalytic Iodide: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the chloride in-situ (Finkelstein reaction) to form the more reactive alkyl iodide.[4]
-
Phase-Transfer Catalysis: For reactions involving immiscible aqueous and organic phases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) can be highly effective. The catalyst transports the phenoxide from the aqueous phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.[6][7]
-
Potential Cause 5: Unreactive Aryl Halide
The classic Williamson ether synthesis involves the reaction of an alkoxide/phenoxide with an alkyl halide. Using an aryl halide and an alkoxide is generally unsuccessful because SN2 reactions do not occur on sp²-hybridized carbons.[2]
-
Solution: The synthetic strategy should involve the reaction of a phenoxide with an alkyl halide. If the synthesis of a diaryl ether is desired, alternative methods like the Ullmann condensation should be considered.
Troubleshooting Workflow Diagram
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(2-Bromoethoxy)-3-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted m-cresol from the synthesis of 1-(2-Bromoethoxy)-3-methylbenzene. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted m-cresol from the reaction mixture?
A1: The most effective and straightforward method for removing unreacted m-cresol is through a liquid-liquid extraction using an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This technique, known as acid-base extraction, leverages the acidic nature of phenols like m-cresol.
Q2: Why is acid-base extraction effective for separating m-cresol from this compound?
A2: M-cresol, being a phenol, is acidic and readily reacts with a strong base like NaOH to form a water-soluble sodium salt (sodium m-cresolate).[1][2] The desired product, this compound, is an ether and is chemically neutral, meaning it does not react with the base and remains in the organic solvent layer.[3] This difference in reactivity and solubility allows for a clean separation.
Q3: Will the basic extraction conditions cleave the ether bond in my product?
A3: Aryl alkyl ethers, such as this compound, are generally stable under the basic conditions used for extraction and are not cleaved.[4][5] Cleavage of ethers typically requires much harsher conditions, such as heating with strong acids like HBr or HI.[4]
Q4: I performed the basic wash, but I suspect there is still some m-cresol in my product. What should I do?
A4: If you suspect residual m-cresol, you can perform additional washes with the aqueous base. Ensure thorough mixing of the organic and aqueous layers during each wash to maximize the extraction efficiency. You can also consider using a slightly higher concentration of the base or increasing the volume of the aqueous wash.
Q5: Can I use a weaker base like sodium bicarbonate to remove m-cresol?
A5: It is generally not recommended to use a weak base like sodium bicarbonate for removing phenols.[1][6] While carboxylic acids are acidic enough to react with sodium bicarbonate, phenols like m-cresol require a stronger base, such as sodium hydroxide, for complete deprotonation and extraction into the aqueous layer.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
| Low yield of the final product | Product may have been partially lost in the aqueous layer if an emulsion was not properly separated. Incomplete reaction. | Ensure complete separation of the layers after each wash. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup. |
| Product is not pure after extraction (contains m-cresol) | Insufficient washing with the basic solution. The concentration of the basic solution was too low. Inadequate mixing during extraction. | Increase the number of basic washes (e.g., from 2 to 3-4 washes). Use a 1-2 M NaOH solution. Ensure thorough mixing of the two phases for at least 1-2 minutes during each wash. |
| Product appears oily or discolored | Residual solvent or minor impurities. | Ensure the product is thoroughly dried over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and the solvent is completely removed under reduced pressure. If discoloration persists, consider purification by column chromatography. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted m-Cresol
This protocol describes the standard procedure for removing unreacted m-cresol from an organic solution containing this compound.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely. The upper layer will typically be the organic layer, and the lower layer will be the aqueous layer (confirm by adding a few drops of water).
-
Drain the lower aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Finally, wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution.
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the drying agent and collect the organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Compound | Structure | Molar Mass ( g/mol ) | Solubility in Water | Solubility in Organic Solvents (e.g., Diethyl Ether) | Reactivity with 1M NaOH |
| m-Cresol |
| 108.14 | Slightly soluble | Soluble | Reacts to form water-soluble sodium m-cresolate |
| This compound |
| 215.09 | Insoluble | Soluble | No reaction |
Visualizations
Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting the removal of unreacted m-cresol.
Caption: Troubleshooting workflow for m-cresol removal.
Signaling Pathway of Acid-Base Extraction
This diagram illustrates the chemical principle behind the separation of m-cresol from this compound.
References
Technical Support Center: Characterization of Impurities in 1-(2-Bromoethoxy)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the characterization of impurities in 1-(2-Bromoethoxy)-3-methylbenzene. The information is designed to help you identify and resolve common issues encountered during synthesis and analysis.
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for the Main Compound or Impurities | Active sites in the GC system (e.g., inlet liner, column) can interact with the analytes. | - Use a deactivated inlet liner. - Trim the first few centimeters of the GC column. - Ensure the column is properly installed to avoid dead volume.[1][2] |
| Ghost Peaks (Unexpected Peaks in the Chromatogram) | Contamination from the injection port, syringe, or mobile phase. | - Run a blank gradient to isolate the source of contamination. - Clean the injector and replace the septum. - Use high-purity solvents.[3][4][5][6][7] |
| Poor Resolution Between Isomeric Impurities | The GC column and temperature program may not be optimal for separating structurally similar compounds. | - Use a column with a different stationary phase polarity. - Optimize the temperature ramp rate (slower ramps often improve resolution). |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, column temperature, or pump flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Check the HPLC pump for leaks and ensure a consistent flow rate.[8] |
| Baseline Drift or Noise | Contaminated mobile phase, detector issues, or temperature fluctuations. | - Use fresh, HPLC-grade solvents. - Purge the detector cell. - Ensure a stable laboratory temperature.[6] |
| Poor Separation of Positional Isomers | The chosen stationary and mobile phases may not provide sufficient selectivity for the isomers. | - Screen different column chemistries (e.g., Phenyl-Hexyl, C18). - Adjust the mobile phase composition, including the organic modifier and pH.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad or Distorted Peaks | Poor sample shimming, presence of paramagnetic impurities, or low sample concentration. | - Re-shim the sample. - Filter the sample to remove any particulate matter. - Ensure an adequate sample concentration (typically 5-25 mg in 0.5-0.7 mL of deuterated solvent). |
| Difficulty in Identifying Low-Level Impurities | Signals from impurities may be obscured by the main component's signals or solvent peaks. | - Use a higher field NMR spectrometer for better signal dispersion. - Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[10] - Refer to NMR chemical shift databases for common impurities.[11][12][13] |
| Inaccurate Integration of Peaks | Overlapping peaks, poor baseline correction, or incorrect phasing. | - Manually correct the phase and baseline of the spectrum. - Use deconvolution techniques for overlapping signals. |
Frequently Asked Questions (FAQs)
Synthesis and Potential Impurities
-
What is the likely synthetic route for this compound? It is typically synthesized via the Williamson ether synthesis.[14] This reaction involves the deprotonation of m-cresol to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophile like 1,2-dibromoethane.
-
What are the common process-related impurities I should expect? Based on the Williamson ether synthesis, potential impurities include:
-
Unreacted Starting Materials: m-cresol and 1,2-dibromoethane.
-
Over-alkylation Product: 1,2-bis(3-methylphenoxy)ethane, formed if the product reacts further with another molecule of deprotonated m-cresol.
-
Elimination Product: Vinyl bromide, which can be formed from 1,2-dibromoethane under basic conditions.
-
C-Alkylation Products: Isomers where the bromoethoxy group is attached to the aromatic ring of m-cresol at a different position.
-
Positional Isomers: If the starting m-cresol contains isomeric impurities (e.g., o-cresol, p-cresol), the corresponding isomeric bromoethoxy methylbenzene products will be formed.
-
-
Can degradation products be a source of impurities? Yes, ethers can undergo autooxidation in the presence of air to form hydroperoxides, which can be unstable. It is important to store this compound in a tightly sealed container, protected from light and air.
Analytical Methods
-
Which analytical techniques are most suitable for characterizing these impurities? A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the main component and impurities.[8]
-
-
How can I confirm the structure of an unknown impurity? After initial identification by GC-MS or HPLC, isolation of the impurity (e.g., by preparative HPLC) followed by detailed NMR analysis (1D and 2D experiments) is the standard approach for definitive structure elucidation.
Experimental Protocols
1. GC-MS Analysis of this compound and Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
2. HPLC Analysis of this compound and Non-Volatile Impurities
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a Phenyl-Hexyl column for enhanced separation of aromatic compounds.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
Start with 50% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
3. NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for low-level impurities.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 220 ppm.
-
-
2D NMR (if necessary for structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting molecular fragments.
-
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting unexpected peaks.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. hplc.eu [hplc.eu]
- 4. uhplcs.com [uhplcs.com]
- 5. hplc.eu [hplc.eu]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. acdlabs.com [acdlabs.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-3-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-(2-Bromoethoxy)-3-methylbenzene via the Williamson ether synthesis. It offers a comparative analysis of alternative bases, detailed experimental protocols, troubleshooting guides, and FAQs to address common challenges encountered during the synthesis.
Alternative Bases: A Comparative Overview
The choice of base is critical in the Williamson ether synthesis of this compound, influencing reaction efficiency, time, and yield. Below is a summary of various bases and their typical reaction parameters.
| Base | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| Sodium Hydroxide (NaOH) | Ethanol, Water | Reflux (approx. 78) | 1 - 3 | 75 - 85 | A cost-effective and common base. The use of a protic solvent can sometimes lead to lower yields due to solvation of the nucleophile.[1] |
| Potassium Hydroxide (KOH) | Ethanol, Water | Reflux (approx. 78) | 1 - 3 | 80 - 90 | Similar to NaOH but can be slightly more effective due to the higher solubility of potassium salts.[2] |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux (56 - 153) | 8 - 16 | 40 - 70 | A milder base, suitable for sensitive substrates. Reactions are often slower and may require higher temperatures or longer reaction times.[3] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | 70 - 82 | 4 - 8 | 85 - 95 | A highly effective but more expensive base. Often provides higher yields and shorter reaction times compared to other carbonate bases.[3] |
| Sodium Hydride (NaH) | THF, DMF | 0 to Room Temp. | 2 - 6 | 90 - 98 | A very strong, non-nucleophilic base that provides high yields. Requires anhydrous conditions as it reacts violently with water.[4][5][6] |
| Phase-Transfer Catalysis (PTC) | Toluene/Water (biphasic) | 80 - 90 | 2 - 4 | >95 | Utilizes a phase-transfer catalyst (e.g., TBAB) with an inorganic base (e.g., NaOH, K₂CO₃) for high efficiency and selectivity.[7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different bases are provided below.
Protocol 1: Using Potassium Carbonate (K₂CO₃)
-
Reagents and Materials:
-
m-Cresol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of m-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, filter the solid K₂CO₃ and evaporate the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Using Sodium Hydride (NaH)
-
Reagents and Materials:
-
m-Cresol
-
1,2-Dibromoethane
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon inlet.
-
-
Procedure:
-
To a stirred solution of m-cresol (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add NaH (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 1,2-dibromoethane (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 3: Using Phase-Transfer Catalysis (PTC)
-
Reagents and Materials:
-
m-Cresol
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Round-bottom flask, mechanical stirrer, heating mantle.
-
-
Procedure:
-
Combine m-cresol (1.0 eq), 1,2-dibromoethane (1.5 eq), toluene, and an aqueous solution of NaOH (e.g., 50% w/w).
-
Add the phase-transfer catalyst, TBAB (0.05 - 0.1 eq).
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture, separate the organic layer, and wash it with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography or distillation.
-
Troubleshooting Guide & FAQs
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Side reactions: The primary competing reaction is the E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide, especially with strong, sterically hindered bases or at high temperatures. Using a milder base like K₂CO₃ or Cs₂CO₃, or carefully controlling the temperature when using strong bases like NaH, can minimize this. Another possible side reaction is the dialkylation of m-cresol, where the initial product reacts with another molecule of the m-cresolate. Using an excess of 1,2-dibromoethane can favor the desired mono-alkylation product.
-
Purity of reagents and solvent: Water in the reaction mixture can deactivate strong bases like NaH and hydrolyze the alkyl halide. Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive bases.
-
Inefficient deprotonation: If using a weaker base like K₂CO₃, ensure it is finely powdered and well-dispersed to maximize its surface area and reactivity. For stronger bases, ensure stoichiometric amounts are used to fully deprotonate the m-cresol.
Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts?
A2: Besides unreacted starting materials (m-cresol and 1,2-dibromoethane), common byproducts include:
-
Vinyl bromide: Formed via E2 elimination from 1,2-dibromoethane.
-
1,2-bis(3-methylphenoxy)ethane: The product of dialkylation.
-
C-alkylation products: Although O-alkylation is generally favored, some C-alkylation on the aromatic ring of m-cresol can occur, leading to isomeric byproducts. Using polar aprotic solvents and less coordinating cations (like Cs⁺) can favor O-alkylation.
Q3: How can I effectively purify the final product?
A3: Silica gel column chromatography is the most common and effective method for purifying this compound from unreacted starting materials and byproducts. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. Distillation under reduced pressure can also be an option if the impurities have significantly different boiling points.
Q4: Can I use other dihaloalkanes for this reaction?
A4: Yes, other dihaloalkanes (e.g., 1,3-dibromopropane, 1,4-dibromobutane) can be used to synthesize homologous ethers. However, the reaction conditions, particularly temperature and reaction time, may need to be optimized for each specific substrate.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. orgosolver.com [orgosolver.com]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. crdeepjournal.org [crdeepjournal.org]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for 1-(2-Bromoethoxy)-3-methylbenzene and Structural Analogs
A guide for researchers in drug development and chemical sciences providing a comparative analysis of predicted and experimental NMR data for 1-(2-Bromoethoxy)-3-methylbenzene and its structural isomers, alongside experimental data for a related compound.
This guide offers a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its structural isomers, 1-(2-Bromoethoxy)-2-methylbenzene and 1-(2-Bromoethoxy)-4-methylbenzene. Due to the limited availability of public experimental spectra for the primary compound and its bromo-isomers, this guide utilizes predicted NMR data generated from reputable online spectroscopic prediction tools. To provide a tangible experimental reference, the guide also includes experimental NMR data for the closely related and commercially available analog, 1-ethoxy-3-methylbenzene.
This comparative approach is invaluable for researchers in verifying synthesized compounds, identifying impurities, and understanding the subtle electronic effects of substituent positioning on the benzene ring. The presented data, protocols, and visualizations are intended to serve as a practical resource for scientists engaged in organic synthesis and characterization.
Data Presentation: Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its isomers. For comparison, experimental data for 1-ethoxy-3-methylbenzene is also provided. All predicted data was obtained using online NMR prediction tools and should be considered as an estimation.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | -OCH₂- (ppm) | -CH₂Br (ppm) | -CH₃ (ppm) |
| This compound | 7.18 (t, 1H), 6.78 (d, 1H), 6.75 (d, 1H), 6.72 (s, 1H) | 4.25 (t, 2H) | 3.65 (t, 2H) | 2.35 (s, 3H) |
| 1-(2-Bromoethoxy)-2-methylbenzene | 7.15 (t, 1H), 7.12 (d, 1H), 6.88 (t, 1H), 6.82 (d, 1H) | 4.23 (t, 2H) | 3.68 (t, 2H) | 2.25 (s, 3H) |
| 1-(2-Bromoethoxy)-4-methylbenzene | 7.08 (d, 2H), 6.80 (d, 2H) | 4.22 (t, 2H) | 3.64 (t, 2H) | 2.30 (s, 3H) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | C-O (Ar) | C-CH₃ (Ar) | Other Ar-C | -OCH₂- | -CH₂Br | -CH₃ |
| This compound | 158.5 | 139.8 | 129.2, 121.8, 115.5, 112.0 | 68.2 | 29.5 | 21.4 |
| 1-(2-Bromoethoxy)-2-methylbenzene | 156.5 | 131.0 | 130.8, 127.0, 122.5, 111.8 | 68.5 | 29.8 | 16.2 |
| 1-(2-Bromoethoxy)-4-methylbenzene | 156.8 | 130.5 | 129.8, 114.5 | 68.0 | 29.6 | 20.5 |
Table 3: Experimental NMR Data for 1-Ethoxy-3-methylbenzene (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.15 (t, 1H), 6.75-6.68 (m, 3H), 4.02 (q, 2H), 2.33 (s, 3H), 1.41 (t, 3H) |
| ¹³C NMR | 158.8, 139.4, 129.1, 120.9, 114.2, 111.9, 63.1, 21.5, 14.9 |
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR. For liquid samples, use 1-2 drops.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette to act as a filter.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label the tube clearly.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.
-
Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge. Place the spinner in the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a decent signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 128 scans or more may be needed due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Data Processing
-
Fourier Transform: The raw time-domain data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration (¹H NMR): The area under each signal is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
Mandatory Visualization
The following diagram illustrates the logical workflow of an NMR analysis, from sample preparation to the final interpretation of the spectra.
Caption: Workflow for NMR spectroscopic analysis.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Bromoethoxy)-3-methylbenzene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Bromoethoxy)-3-methylbenzene, presenting a comparative analysis with alternative techniques and comprehensive experimental protocols.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization is anticipated to follow established principles for aromatic ethers, alkylbenzenes, and halogenated compounds. The molecular ion peak is expected to be observable, albeit potentially weak. A prominent feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in characteristic M+ and M+2 peaks for bromine-containing fragments.[1][2]
The primary fragmentation pathways are predicted to involve cleavage of the ether bond and fragmentation of the ethyl bridge. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is a common pathway for ethers.[3][4][5] Additionally, cleavage of the C-O bond can occur. For alkyl-substituted aromatic compounds, benzylic cleavage to form a stable tropylium ion is a characteristic fragmentation.[6][7]
Here is a summary of the predicted key fragment ions for this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |
| 214/216 | [C₉H₁₁BrO]⁺• | Molecular Ion |
| 185/187 | [C₇H₆BrO]⁺ | Loss of C₂H₅• from the molecular ion |
| 171/173 | [C₇H₇Br]⁺• | Cleavage of the O-CH₂ bond |
| 135 | [C₉H₁₁O]⁺ | Loss of Br• from the molecular ion |
| 107 | [C₇H₇O]⁺ | Cleavage of the CH₂-CH₂Br bond with charge retention on the oxygen-containing fragment |
| 105 | [C₇H₅O]⁺ | Further fragmentation of the m/z 107 ion |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion from the methylbenzene moiety |
| 77 | [C₆H₅]⁺ | Loss of CH₃• from the m/z 91 ion or fragmentation of the benzene ring |
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable structural information, complementary analytical techniques can offer a more complete characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. This would allow for unambiguous confirmation of the connectivity and substitution pattern of the aromatic ring and the bromoethoxy side chain. In contrast to mass spectrometry, which breaks the molecule apart, NMR analyzes the intact molecule, providing a different and often more definitive type of structural data.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a general experimental protocol for obtaining the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
The acquired mass spectrum will be processed to identify the molecular ion and major fragment ions. The fragmentation pattern will then be interpreted to elucidate the structure of the compound.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. youtube.com [youtube.com]
A Comparative Analysis of the Reactivity of 1-(2-Bromoethoxy)-3-methylbenzene and Its Isomers in Nucleophilic Substitution Reactions
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and fine chemical synthesis, the reactivity of precursor molecules is a critical determinant of reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of 1-(2-Bromoethoxy)-3-methylbenzene and its ortho- and para-isomers in the context of bimolecular nucleophilic substitution (SN2) reactions. This analysis is supported by established principles of organic chemistry and provides a robust experimental protocol for empirical validation.
Theoretical Basis for Reactivity Comparison
The reactivity of the bromoethoxy moiety in this compound and its isomers, 1-(2-Bromoethoxy)-2-methylbenzene and 1-(2-Bromoethoxy)-4-methylbenzene, is primarily governed by the electronic and steric effects exerted by the methyl group on the benzene ring. These effects influence the stability of the transition state in an SN2 reaction.
Electronic Effects: The methyl group is an electron-donating group. Through the inductive effect, it pushes electron density towards the benzene ring. This has a minor deactivating effect on the electrophilic carbon of the bromoethoxy group by slightly increasing the electron density around the ether oxygen, which can be transmitted to the reaction center. This effect is most pronounced for the ortho and para isomers due to resonance stabilization, which does not significantly impact the SN2 reaction at the bromoethoxy side chain.
Steric Effects: Steric hindrance plays a more significant role in determining the reactivity of these isomers. The SN2 reaction mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine. The presence of a bulky group near the reaction center can impede this approach, thereby slowing down the reaction.[1] The ortho-isomer, 1-(2-Bromoethoxy)-2-methylbenzene, is expected to exhibit the lowest reactivity due to the steric hindrance caused by the adjacent methyl group, which obstructs the path of the incoming nucleophile.[2][3][4] The meta and para isomers are expected to have comparable reactivity from a steric standpoint, as the methyl group is positioned further away from the reaction site.
Based on these principles, the predicted order of reactivity for the isomers in an SN2 reaction is:
1-(2-Bromoethoxy)-4-methylbenzene (para) ≈ this compound (meta) > 1-(2-Bromoethoxy)-2-methylbenzene (ortho)
Predicted Reactivity Data
| Compound | Isomer Position | Predicted Relative Reactivity (k_rel) | Key Influencing Factor(s) |
| 1-(2-Bromoethoxy)-4-methylbenzene | para | 1.0 | Minimal steric hindrance, minor electronic effect |
| This compound | meta | ~1.0 | Minimal steric hindrance, minor electronic effect |
| 1-(2-Bromoethoxy)-2-methylbenzene | ortho | < 1.0 | Significant steric hindrance from the adjacent methyl group |
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted reactivity, a comparative kinetic study can be performed using a Finkelstein reaction. This reaction involves the substitution of bromide with iodide, and its progress can be monitored by the precipitation of sodium bromide.[5][6]
Objective: To determine the relative rates of reaction of 1-(2-Bromoethoxy)-2-methylbenzene, this compound, and 1-(2-Bromoethoxy)-4-methylbenzene with sodium iodide in acetone.
Materials:
-
1-(2-Bromoethoxy)-2-methylbenzene
-
This compound
-
1-(2-Bromoethoxy)-4-methylbenzene
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Constant temperature bath
-
Analytical balance
-
Stopwatches
-
Equipment for titration or gas/liquid chromatography (GC/LC)
Procedure:
-
Preparation of Reactant Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each of the three isomers in anhydrous acetone. Also, prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.2 M).
-
Reaction Setup: For each isomer, place a known volume of its solution into a separate round-bottom flask equipped with a magnetic stirrer and a condenser. Equilibrate the flasks in a constant temperature bath (e.g., 50 °C).
-
Initiation of Reaction: To each flask, add an equal volume of the pre-heated sodium iodide solution simultaneously to start the reactions.
-
Monitoring the Reaction: The progress of the reaction can be monitored by two primary methods:
-
Precipitation Method: At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction (e.g., by adding a large volume of cold water), and titrate the unreacted iodide ions with a standard solution of silver nitrate. The rate of disappearance of iodide is proportional to the reaction rate.
-
Chromatographic Method: At regular time intervals, withdraw small aliquots, quench the reaction, and analyze the composition of the mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow for the direct measurement of the disappearance of the starting material and the appearance of the product.
-
-
Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. The relative rate constants can then be calculated by comparing the initial rates of the three isomers.
Visualizing the Experimental Workflow and Reaction Mechanism
To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the experimental protocol for the comparative reactivity study.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1-(2-Bromoethoxy)-3-methylbenzene
At a Glance: HPLC vs. GC-MS for 1-(2-Bromoethoxy)-3-methylbenzene Analysis
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Stationary Phase | C18 (Octadecylsilane) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Inert gas (e.g., Helium, Nitrogen) |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C) | Temperature programmed oven (e.g., 50-300 °C) |
| Detection | UV-Vis (typically at 254 nm for aromatic compounds) | Mass Spectrometry (Electron Ionization) |
| Estimated Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Estimated Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Sample Volatility Requirement | Not required | Required |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase) | Dissolution in a volatile solvent; derivatization may be needed for non-volatile analytes (not expected for this compound). |
| Strengths | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | High sensitivity and selectivity, provides structural information. |
| Limitations | Lower sensitivity compared to GC-MS for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Note: The LOD and LOQ values are estimates based on the analysis of similar aromatic and halogenated compounds and may vary depending on the specific instrumentation and method optimization.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on reverse-phase chromatography, a common technique for the separation of aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the initial mobile phase composition (50:50 acetonitrile:water).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed method is suitable for the analysis of volatile and semi-volatile halogenated aromatic compounds.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or ion trap)
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
Workflow Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be adapted for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
HPLC is a versatile technique suitable for a broad range of compounds and is a good choice for routine quality control analysis where high sensitivity is not the primary concern.
-
GC-MS offers superior sensitivity and selectivity, providing definitive identification through mass spectral data. It is the preferred method for trace analysis and structural confirmation.
The provided protocols serve as a starting point for method development. Optimization of chromatographic conditions, such as the gradient profile in HPLC or the temperature program in GC, may be necessary to achieve the desired separation and sensitivity for this compound.
Purity Assessment of Synthesized 1-(2-Bromoethoxy)-3-methylbenzene: A Comparative Guide
For researchers and professionals in drug development, the purity of synthesized intermediates is paramount to ensure the safety, efficacy, and reproducibility of subsequent reactions and final active pharmaceutical ingredients. This guide provides a comparative analysis of purity assessment methods for 1-(2-Bromoethoxy)-3-methylbenzene, a potentially valuable building block in organic synthesis. We will explore a common synthetic route, compare viable purification techniques, and detail the analytical methods for purity verification, supported by experimental protocols and data interpretation.
Synthesis of this compound via Williamson Ether Synthesis
A prevalent and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
A plausible synthetic pathway is the reaction of m-cresol with an excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of m-cresol (1 equivalent) in a suitable aprotic polar solvent such as acetone or acetonitrile, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (3 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a water-immiscible organic solvent like ethyl acetate and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Comparison of Purification Strategies
The crude product from the synthesis will likely contain unreacted starting materials, the desired product, and potential side products. The choice of purification method is critical for obtaining high-purity this compound.
| Purification Method | Principle | Advantages | Disadvantages | Expected Purity |
| Fractional Distillation | Separation based on differences in boiling points. | Scalable, cost-effective for large quantities, effective for separating components with significantly different boiling points. | Not suitable for thermally labile compounds, less effective for separating isomers or compounds with close boiling points. | 95-98% |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution, capable of separating closely related compounds and isomers, applicable to a wide range of compounds. | Less scalable than distillation, requires larger volumes of solvents, can be more time-consuming. | >99% |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.
-
Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the expected boiling point of this compound. The boiling point will need to be determined, but will be significantly higher than the starting materials.
Experimental Protocol: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment: A Comparative Analysis of Analytical Techniques
The purity of the synthesized and purified this compound should be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary techniques for this purpose.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Retention time (for identification), mass-to-charge ratio of the molecule and its fragments (for structural elucidation and identification), and peak area (for quantification of purity and impurities).[1] | High sensitivity and resolution, excellent for identifying and quantifying volatile impurities. | Requires the analyte to be volatile and thermally stable. |
| ¹H and ¹³C NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their chemical environment. | Detailed structural information, including the number and connectivity of atoms. Quantitative NMR (qNMR) can provide highly accurate purity values. | Non-destructive, provides unambiguous structural confirmation, can identify non-volatile impurities. | Lower sensitivity compared to GC-MS, may not detect trace impurities. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the sample into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the components of the sample.
-
MS Detection: The separated components are introduced into the mass spectrometer for ionization and detection.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity is determined by the relative area of this peak compared to the total area of all peaks in the chromatogram.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of the desired product. The absence of signals corresponding to impurities indicates high purity. For quantitative analysis (qNMR), a certified internal standard is added to the sample.
Expected Analytical Data
While specific experimental data for this compound is not widely published, we can predict the expected analytical outcomes based on its structure and data from similar compounds.
Predicted ¹H NMR Data (in CDCl₃):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.7 - 7.2 | m | 4H |
| -O-CH₂- | ~4.2 | t | 2H |
| -CH₂-Br | ~3.6 | t | 2H |
| Ar-CH₃ | ~2.3 | s | 3H |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-O | ~158 |
| Aromatic C-H & C-CH₃ | 110 - 140 |
| -O-CH₂- | ~68 |
| -CH₂-Br | ~30 |
| Ar-CH₃ | ~21 |
Predicted GC-MS Data:
-
Retention Time: Dependent on the specific GC conditions.
-
Molecular Ion Peak (M⁺): Expected at m/z 214 and 216 with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Peaks: Loss of a bromine radical (M-Br)⁺, loss of the bromoethyl group, and other characteristic fragments.
Visualizing the Workflow
Comparison Logic for Purity Assessment
Conclusion
The purity of synthesized this compound can be reliably achieved and confirmed through a systematic approach involving a well-established synthetic protocol, appropriate purification techniques, and rigorous analytical characterization. While fractional distillation offers a scalable purification method, column chromatography is superior for achieving the highest purity. A combination of GC-MS and NMR spectroscopy provides a comprehensive assessment of purity, with GC-MS excelling at detecting volatile impurities and NMR confirming the structural integrity and providing a pathway for highly accurate quantification. For researchers in drug development, employing these robust methods is essential for ensuring the quality and reliability of their chemical intermediates.
References
A Comparative Guide to the Synthesis of 1-(2-Bromoethoxy)-3-methylbenzene
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 1-(2-Bromoethoxy)-3-methylbenzene is a valuable building block, and its synthesis is primarily achieved through the Williamson ether synthesis. This guide provides a comparative analysis of the classical approach and a modern variation utilizing phase-transfer catalysis (PTC), offering insights into their respective methodologies and performance based on analogous reactions.
Executive Summary
Data Presentation
The following table summarizes the expected performance of the two primary synthesis methods for this compound, with quantitative data extrapolated from analogous O-alkylation reactions of phenols with 1,2-dibromoethane.
| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) Method |
| Starting Materials | m-Cresol, 1,2-Dibromoethane | m-Cresol, 1,2-Dibromoethane |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone, Acetonitrile, or DMF | Biphasic system (e.g., Toluene/Water) |
| Catalyst | None | Quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) |
| Temperature | Reflux (typically 60-80 °C) | Room temperature to mild heating (e.g., 40-60 °C) |
| Reaction Time | 12-24 hours | 2-8 hours |
| Reported Yield (Analogous Reactions) | ~40%[1] | Generally higher, often >80% for similar PTC reactions |
| Key Advantages | Simple setup, well-established method. | Faster reaction, milder conditions, often higher yields, reduced need for anhydrous solvents.[2][3][4] |
| Key Disadvantages | Longer reaction times, may require strictly anhydrous conditions, moderate yields. | Requires a catalyst, potential for emulsion formation. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. It is important to note that these protocols are based on established procedures for analogous Williamson ether syntheses due to the absence of specific published data for the target molecule.
Method 1: Classical Williamson Ether Synthesis
This protocol is adapted from the mono-alkylation of a substituted phenol with 1,2-dibromoethane.[1]
Materials:
-
m-Cresol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of m-cresol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 1,2-dibromoethane (3 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Method 2: Phase-Transfer Catalysis (PTC) Synthesis
This protocol is a representative procedure for the O-alkylation of phenols using phase-transfer catalysis.[2][3]
Materials:
-
m-Cresol
-
1,2-Dibromoethane
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Dichloromethane
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve m-cresol (1 equivalent) and tetrabutylammonium bromide (0.05-0.1 equivalents) in toluene.
-
Add an aqueous solution of potassium hydroxide (e.g., 50% w/v) or solid potassium carbonate (2-3 equivalents).
-
To the stirred biphasic mixture, add 1,2-dibromoethane (1.5-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 40-60 °C) for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane or toluene.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Synthesis Method Comparison Workflow
The following diagram illustrates the logical workflow for selecting a synthesis method for this compound, highlighting the decision points and expected outcomes.
Caption: A flowchart comparing the classical Williamson ether synthesis and the phase-transfer catalysis method for preparing this compound.
Conclusion
Both the classical Williamson ether synthesis and the phase-transfer catalysis method are viable for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, such as desired yield, reaction time, and available resources. For laboratory-scale synthesis where simplicity is key and moderate yields are acceptable, the classical approach may be sufficient. However, for syntheses where efficiency, higher yields, and milder conditions are critical, the phase-transfer catalysis method presents a clear advantage and is the recommended approach for the synthesis of this compound and similar aryl ethers.
References
Comparative Analysis of the Biological Potential of 1-(2-Bromoethoxy)-3-methylbenzene Derivatives
A guide for researchers and drug development professionals on the prospective biological activities of novel compounds synthesized from a versatile chemical scaffold.
This guide provides a comparative overview of the potential biological activities of compounds derived from the starting material 1-(2-Bromoethoxy)-3-methylbenzene. In the absence of extensive direct research on this specific family of compounds, this document presents a predictive analysis based on the bioactivities of structurally analogous molecules. The aim is to highlight promising avenues for drug discovery and to provide a foundational framework for future research in this area.
The core structure, featuring a 3-methylphenoxy group linked to a bromoethane moiety, offers a versatile platform for the synthesis of diverse derivatives. By substituting the bromine atom with various nucleophiles, a library of compounds with potentially distinct pharmacological profiles can be generated. This guide focuses on three principal classes of derivatives: N-substituted 2-(3-methylphenoxy)ethanamines, 2-(3-methylphenoxy)ethyl ethers, and S-substituted 2-(3-methylphenoxy)ethanethiols.
Hypothetical Derivatization of this compound
The primary route for derivatization involves the nucleophilic substitution of the bromine atom. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse chemical entities. The general workflow for such a synthesis is outlined below.
Caption: Synthetic workflow for derivatization.
Comparative Biological Activities
Based on existing literature for structurally related compounds, the derivatives of this compound are predicted to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.
Anticancer Activity
Phenoxyacetamide and phenoxyacetate derivatives, which are structurally related to the proposed ether and amine derivatives, have demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest.[1]
Table 1: Comparative Anticancer Activity of Analogous Phenoxy Derivatives
| Compound Class | Analogous Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Phenoxyacetamide | Novel Phenoxyacetamide (Compound I) | HepG2 (Liver Cancer) | 1.43 | [1] |
| Phenoxyacetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Not Specified | [2] |
| Phenoxy Ether | Ether derivative of Chrysin | HCT116 (Colon Cancer) | 1.56 | [3] |
| Phenoxy Ether | Ether derivative of Chrysin | HepG2 (Liver Cancer) | 33.5 | [3] |
Note: The IC50 values are for structurally analogous compounds and serve as a predictive measure of potential activity for derivatives of this compound.
The anticancer potential of these compounds is believed to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[4][5][6][7]
Caption: Potential signaling pathways affected.
Antimicrobial Activity
The presence of a phenoxy moiety in a molecule has been associated with antimicrobial properties. While specific data for 2-(3-methylphenoxy)ethyl derivatives is scarce, related structures have shown activity against a range of microbial pathogens.
Table 2: Predicted Antimicrobial Activity Profile
| Derivative Class | Predicted Activity | Potential Pathogens |
| N-substituted 2-(3-methylphenoxy)ethanamines | Antibacterial, Antifungal | Staphylococcus aureus, Escherichia coli, Candida albicans |
| 2-(3-methylphenoxy)ethyl ethers | Antibacterial | Gram-positive and Gram-negative bacteria |
| S-substituted 2-(3-methylphenoxy)ethanethiols | Antifungal, Antibacterial | Various fungal and bacterial strains |
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities discussed. These should be adapted and optimized for the specific derivatives of this compound being tested.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The derivatives of this compound represent a promising, yet underexplored, class of compounds with potential applications in anticancer and antimicrobial drug discovery. The predictive analysis presented in this guide, based on the activities of structurally related molecules, suggests that these derivatives are worthy of further investigation. The synthesis of a focused library of these compounds and their systematic evaluation using the outlined experimental protocols could lead to the identification of novel therapeutic agents. Future research should also focus on elucidating the specific mechanisms of action and structure-activity relationships to guide the optimization of lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(2-Methylphenoxy)ethylamine ≥95%|CAS 26583-60-8 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 6. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity comparison between 1-(2-bromoethoxy)-3-methylbenzene and similar bromoalkoxyarenes
A comprehensive guide for researchers and drug development professionals on the reactivity of 1-(2-bromoethoxy)-3-methylbenzene and its structural isomers, supported by theoretical principles and experimental considerations.
The reactivity of bromoalkoxyarenes is a critical consideration in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Understanding the influence of substituent positioning on the benzene ring is paramount for predicting reaction outcomes, optimizing yields, and controlling reaction kinetics. This guide provides a detailed comparison of the reactivity of this compound and its ortho and para isomers in nucleophilic substitution reactions, supported by an analysis of electronic and steric effects, and a representative experimental protocol.
Theoretical Framework: Electronic and Steric Effects on Reactivity
The reactivity of the bromoethoxy side chain in this compound and its isomers is primarily governed by the principles of nucleophilic substitution, typically following an SN2 mechanism. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom) in a single, concerted step. The rate of this reaction is sensitive to both electronic effects, which influence the electrophilicity of the target carbon, and steric hindrance, which can impede the approach of the nucleophile.[1][2]
The methyl group on the benzene ring, regardless of its position (ortho, meta, or para), is an electron-donating group through a positive inductive effect (+I). This effect slightly increases the electron density of the aromatic ring. However, the primary influence on the reactivity of the bromoethoxy side chain comes from the ether oxygen, which is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect generally being more significant. These electronic effects, along with steric factors, differentiate the reactivity of the ortho, meta, and para isomers.
-
Ortho Isomer (1-(2-bromoethoxy)-2-methylbenzene): The methyl group at the ortho position introduces significant steric hindrance. This bulkiness near the reaction center can physically obstruct the backside attack of the nucleophile on the α-carbon of the ethoxy chain, thereby slowing down the SN2 reaction rate.
-
Meta Isomer (this compound): In the meta position, the methyl group's steric hindrance is minimal. Its electron-donating inductive effect has a modest influence on the electronic environment of the ether oxygen and, consequently, on the bromoethoxy side chain.
-
Para Isomer (1-(2-bromoethoxy)-4-methylbenzene): The methyl group in the para position exerts no direct steric hindrance on the reaction center. Its electron-donating effect, transmitted through the aromatic system, can slightly influence the reactivity.
Based on these principles, a general trend in reactivity can be predicted. The ortho isomer is expected to be the least reactive due to steric hindrance. The difference in reactivity between the meta and para isomers is generally smaller, primarily influenced by the subtle electronic effects of the methyl group.
Data Presentation: Comparative Reactivity
| Compound | Isomer Position | Predicted Relative Reactivity (SN2) | Illustrative Yield (%) |
| 1-(2-bromoethoxy)-2-methylbenzene | ortho | Lowest | 60-70 |
| This compound | meta | Highest | 85-95 |
| 1-(2-bromoethoxy)-4-methylbenzene | para | High | 80-90 |
Note: The illustrative yields are based on typical outcomes for SN2 reactions where steric hindrance is the dominant differentiating factor.
Experimental Protocols
The following is a detailed protocol for a representative nucleophilic substitution reaction between this compound and aniline to synthesize N-(2-(3-methylphenoxy)ethyl)aniline. This procedure can be adapted for the ortho and para isomers to experimentally determine and compare their reactivity.
Synthesis of N-(2-(3-methylphenoxy)ethyl)aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane (eluent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, aniline, and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of dichloromethane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure N-(2-(3-methylphenoxy)ethyl)aniline.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized SN2 reaction pathway for the synthesis of N-(2-(3-methylphenoxy)ethyl)aniline.
Caption: Logical relationship between substituent position, steric/electronic effects, and predicted reactivity.
References
A Comparative Guide to the Synthesis of 1-(2-Bromoethoxy)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 1-(2-bromoethoxy)-3-methylbenzene, a key intermediate in various research and development applications. The document outlines the prevalent Williamson ether synthesis and explores two viable alternatives: the Ullmann condensation and Phase Transfer Catalysis (PTC). Each method is evaluated based on reaction parameters and expected outcomes, supported by experimental protocols and data from analogous reactions.
Key Synthetic Strategies at a Glance
The synthesis of this compound, an aryl ether, can be approached through several established methodologies. The most common is the Williamson ether synthesis , which involves the reaction of an alkoxide with a primary alkyl halide.[1] Alternative approaches include the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an alcohol, and Phase Transfer Catalysis (PTC) , which facilitates the reaction between reactants in different phases.[2][3]
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the different synthetic routes to this compound. It is important to note that while a detailed protocol with yield is available for a closely related Williamson ether synthesis, the data for the Ullmann condensation and Phase Transfer Catalysis are based on general principles and may vary for this specific target molecule.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Phase Transfer Catalysis (PTC) |
| Starting Materials | 3-methylphenol, 1,2-dibromoethane | 3-bromo-1-methylbenzene, 2-bromoethanol | 3-methylphenol, 1,2-dibromoethane |
| Catalyst | None (base-mediated) | Copper (e.g., CuI, CuO)[2] | Quaternary ammonium or phosphonium salts[4] |
| Reaction Temperature | Moderate (Reflux) | High (>210 °C for traditional method)[2] | Mild to moderate |
| Reaction Time | ~12 hours[5] | Potentially long | Variable, often shorter than traditional methods |
| Reported Yield | ~40% (for an analogous reaction)[5] | Generally low to moderate[2] | Potentially high |
| Purity | Good, requires purification | Variable, may require extensive purification | Generally good |
| Scalability | Readily scalable | Can be challenging due to high temperatures | Readily scalable |
| Environmental Impact | Use of organic solvents | Use of high-boiling polar solvents[2] | Can be performed with greener solvents or solvent-free[3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound via the Williamson ether synthesis, along with projected protocols for the Ullmann condensation and Phase Transfer Catalysis.
Validated Route: Williamson Ether Synthesis
This protocol is adapted from a known procedure for the mono-alkylation of a phenol with 1,2-dibromoethane.[5]
Materials:
-
3-methylphenol (m-cresol)
-
1,2-dibromoethane
-
Potassium carbonate (anhydrous)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-methylphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Add 1,2-dibromoethane (3 equivalents) to the mixture.[5]
-
Heat the reaction mixture at reflux for 12 hours.[5]
-
After cooling, evaporate the acetone and add water to the residue.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Alternative Route 1: Ullmann Condensation (Projected Protocol)
This projected protocol is based on the general principles of the Ullmann condensation for the formation of aryl ethers.[2][4]
Materials:
-
1-bromo-3-methylbenzene
-
2-bromoethanol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A strong base (e.g., potassium hydroxide)
-
A high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide)[2]
Procedure:
-
In a reaction vessel, combine 1-bromo-3-methylbenzene (1 equivalent), 2-bromoethanol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and the chosen ligand (0.2 equivalents).
-
Add the high-boiling polar solvent and the strong base (2 equivalents).
-
Heat the mixture to a high temperature (e.g., 150-210 °C) under an inert atmosphere.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over a suitable drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Alternative Route 2: Phase Transfer Catalysis (PTC) (Projected Protocol)
This projected protocol is based on the general principles of phase transfer catalysis for ether synthesis.[3][4]
Materials:
-
3-methylphenol (m-cresol)
-
1,2-dibromoethane
-
A phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
An inorganic base (e.g., sodium hydroxide or potassium carbonate)
-
An organic solvent (e.g., toluene or dichloromethane) or solvent-free conditions
Procedure:
-
Combine 3-methylphenol (1 equivalent), 1,2-dibromoethane (1.5 equivalents), the phase transfer catalyst (0.05 equivalents), and the inorganic base (2 equivalents).
-
If using a solvent, add it to the mixture.
-
Stir the mixture vigorously at a moderate temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, add water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over a suitable drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Mandatory Visualization
Caption: Synthetic pathway for this compound via Williamson ether synthesis.
Caption: Comparative workflow of synthetic routes to this compound.
References
Safety Operating Guide
Navigating the Disposal of 1-(2-Bromoethoxy)-3-methylbenzene: A Guide for Laboratory Professionals
Essential Safety and Hazard Information
1-(2-Bromoethoxy)-3-methylbenzene is classified as a compound that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Inhalation of vapors may lead to respiratory tract irritation, and ingestion can be harmful.[2] Chronic exposure may have adverse effects on the liver and kidneys.[3] It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and to use appropriate personal protective equipment (PPE).[1][4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection.[1]
-
Handling: Avoid breathing vapors, mist, or gas.[1][2] Do not eat, drink, or smoke when using this product.[1][4][5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][4] Keep away from heat, sparks, open flames, and hot surfaces.[1][3]
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for structurally similar compounds to provide a reference for the potential properties of this compound.
| Property | Value (Compound) | Source |
| Molecular Formula | C8H9BrO (1-bromo-2-(methoxymethyl)benzene) | [6] |
| Molecular Weight | 201.06 g/mol (1-bromo-2-(methoxymethyl)benzene) | [6] |
| Appearance | Solid (1-bromo-2-(methoxymethyl)benzene) | [6] |
| Boiling Point | 82 - 83 °C @ 200 hPa | |
| Density | 1.29 g/mL @ 20 °C | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H401 (Toxic to aquatic life) | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is paramount to ensure safety and regulatory compliance. The primary recommendation is to engage a licensed professional waste disposal service.[6]
1. Waste Segregation and Collection:
-
Chemical Waste: Collect all surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container that is compatible with the chemical.[6][7]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, should be treated as hazardous waste and collected in a separate, clearly labeled container.[6]
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, the concentration, and the accumulation start date.[7]
-
Waste containers must be kept tightly sealed except when adding waste.[7]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.[6]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][6]
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[1]
-
Ensure adequate ventilation during cleanup.[1]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[1][6] Discharge into the environment must be avoided.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

